molecular formula C46H54O13 B15557578 Rediocide C

Rediocide C

Número de catálogo: B15557578
Peso molecular: 814.9 g/mol
Clave InChI: ZDIWBBJUVBDSOV-CZBWYVDDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rediocide C is a useful research compound. Its molecular formula is C46H54O13 and its molecular weight is 814.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H54O13

Peso molecular

814.9 g/mol

Nombre IUPAC

[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate

InChI

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11-,18-12+/t24-,25-,26?,28+,30-,31+,32+,34-,35-,36+,37-,38+,40+,41+,42-,43+,44-,45-,46-/m0/s1

Clave InChI

ZDIWBBJUVBDSOV-CZBWYVDDSA-N

Origen del producto

United States

Foundational & Exploratory

Rediocide C: A Technical Guide to its Bioactivity and Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide C is a naturally occurring daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant utilized in traditional Thai medicine. As a member of the daphnane diterpenoid class, this compound belongs to a group of compounds known for a wide array of biological activities, including insecticidal, anti-HIV, anti-cancer, and anti-leukemic effects[1]. This technical guide provides a comprehensive overview of the known biological activities of this compound, summarizes the available quantitative data, details the experimental protocols used in its assessment, and explores potential mechanisms of action based on studies of related compounds and extracts.

Core Bioactivities and Quantitative Data

This compound has demonstrated notable efficacy in two primary areas: acaricidal and antimycobacterial activities. The quantitative data from these studies are summarized below.

Table 1: Acaricidal Activity of this compound and Related Compounds
CompoundTarget OrganismMetricValueReference
This compoundDermatophagoides pteronyssinus (House Dust Mite)LC505.59 µg/cm²[2][3][4]
Rediocide ADermatophagoides pteronyssinusLC500.78 µg/cm²[2][3][4]
Rediocide EDermatophagoides pteronyssinusLC500.92 µg/cm²[2][3][4]
Rediocide FDermatophagoides pteronyssinusLC502.53 µg/cm²[2][3][4]
Table 2: Antimycobacterial Activity of this compound
CompoundTarget OrganismMetricValue (µM)
This compoundMycobacterium tuberculosisMIC3.84

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated in published literature. However, studies on the crude extract of Trigonostemon reidioides and the closely related compound, Rediocide A, provide valuable insights into its potential pathways of action.

Putative Signaling Pathways

An ethanolic extract of Trigonostemon reidioides has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is mediated through the downregulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways[5]. Specifically, the extract was found to inhibit the phosphorylation of Akt, JNK, and p38 MAPK[6]. Given that this compound is a constituent of this extract, it may contribute to these observed effects on key inflammatory signaling cascades.

Furthermore, a study on the cytotoxic effects of a T. reidioides extract on human intestinal epithelial Caco-2 cells suggested the involvement of the ERK1/2 signaling pathway in inducing apoptosis at higher concentrations.

The diagram below illustrates the potential inhibitory effects of Trigonostemon reidioides extract, which contains this compound, on these signaling pathways.

G cluster_0 Trigonostemon reidioides Extract (contains this compound) cluster_1 Signaling Pathways cluster_2 Cellular Response TR T. reidioides Extract PI3K_Akt PI3K/Akt Pathway TR->PI3K_Akt MAPK MAPK Pathway (JNK, p38, ERK1/2) TR->MAPK NFkB NF-κB Pathway TR->NFkB Inflammation Inflammation PI3K_Akt->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

Putative signaling pathways affected by T. reidioides extract.
Insights from Rediocide A

Studies on the structurally similar compound, Rediocide A, have revealed more specific mechanisms of action that could potentially be shared by this compound. Rediocide A has been identified as an immune checkpoint inhibitor. It enhances the tumor-killing activity of Natural Killer (NK) cells by downregulating the expression of CD155 on non-small cell lung cancer cells[7][8][9]. This downregulation disrupts the inhibitory signal to NK cells, leading to increased cytotoxicity against cancer cells[7][8][9].

The logical relationship for this proposed mechanism is as follows:

G RediocideA Rediocide A CD155 CD155 Expression on Tumor Cells RediocideA->CD155 Downregulates Tumor_Lysis NK-mediated Tumor Cell Lysis RediocideA->Tumor_Lysis Ultimately Promotes NK_Inhibition NK Cell Inhibition CD155->NK_Inhibition Leads to NK_Inhibition->Tumor_Lysis Prevents

Mechanism of Rediocide A in overcoming tumor immuno-resistance.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's bioactivity are based on the methodologies described in the primary literature.

Acaricidal Activity Assay

The acaricidal activity of this compound against the house dust mite, Dermatophagoides pteronyssinus, was determined using a contact toxicity assay.

  • Preparation of Test Substance: this compound is dissolved in an appropriate solvent, such as methanol, to create a stock solution. Serial dilutions are then prepared to obtain a range of test concentrations.

  • Application: A defined volume (e.g., 0.5 ml) of each test solution is applied evenly to a filter paper disc (e.g., 4.25 cm diameter). The solvent is allowed to evaporate completely.

  • Mite Exposure: Approximately 20 adult house dust mites are placed on the treated filter paper in a sealed container.

  • Incubation: The containers are incubated under controlled conditions (e.g., 25°C and 75% relative humidity) for 24 hours.

  • Mortality Assessment: The number of dead mites is counted under a microscope. Mites that do not respond to a light touch with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The LC50 (lethal concentration required to kill 50% of the population) is then calculated using probit analysis.

The workflow for this experimental protocol is outlined below:

G cluster_workflow Acaricidal Assay Workflow A Prepare Serial Dilutions of this compound B Apply to Filter Paper and Evaporate Solvent A->B C Introduce House Dust Mites B->C D Incubate for 24h C->D E Assess Mortality D->E F Calculate LC50 E->F

Experimental workflow for the acaricidal activity assay.
Antimycobacterial Activity Assay

The antimycobacterial activity of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in an appropriate broth medium, and the turbidity is adjusted to a McFarland standard to achieve a standardized cell density.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates.

  • Inoculation: The standardized mycobacterial suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

  • Addition of Indicator Dye: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

Conclusion and Future Directions

This compound is a daphnane diterpenoid with confirmed acaricidal and antimycobacterial properties. While its precise mechanism of action remains to be elucidated, research on related compounds and the source plant extract suggests potential involvement in modulating key signaling pathways such as PI3K/Akt and MAPK, and potentially acting as an immune checkpoint inhibitor. Future research should focus on identifying the specific molecular targets of this compound to fully understand its mode of action. Such studies could involve enzyme inhibition assays, molecular docking studies, and broader pathway analysis, which would be invaluable for its potential development as a therapeutic agent or a lead compound in drug discovery programs.

References

In Vitro Antimycobacterial Efficacy of Rediocide C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available in vitro data on the antimycobacterial effects of Rediocide C, a daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides. The document is intended to serve as a resource for researchers and professionals in the fields of microbiology, natural product chemistry, and tuberculosis drug development.

Quantitative Antimycobacterial Activity

The primary indicator of the in vitro antimycobacterial potency of this compound is its Minimum Inhibitory Concentration (MIC). The available data from the peer-reviewed literature is summarized in the table below.

CompoundMycobacterial SpeciesStrainMIC (µM)Positive Control(s)Reference
This compound Mycobacterium tuberculosisNot Specified3.84Kanamycin (MIC = 4.29 µM), Streptomycin[Kaemchantuek et al., 2017][1][2]

Data Interpretation:

This compound demonstrates potent in vitro activity against Mycobacterium tuberculosis, with a reported MIC of 3.84 µM. This level of activity is noteworthy as it is more potent than the established second-line anti-tuberculosis drug, kanamycin. It is important to note that the specific strain of M. tuberculosis used in this pivotal study was not explicitly mentioned in the available literature.

Currently, there is no publicly available data on the Minimum Bactericidal Concentration (MBC) of this compound, nor are there studies detailing its efficacy against other species of mycobacteria, including non-tuberculous mycobacteria (NTM) or drug-resistant strains of M. tuberculosis.

Experimental Protocols

While the full experimental details from the primary study were not accessible, a standard and widely accepted method for determining the MIC of compounds against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA). The following is a detailed, representative protocol for this assay.

Microplate Alamar Blue Assay (MABA) for MIC Determination

Objective: To determine the minimum concentration of a test compound that inhibits the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control drug (e.g., Rifampicin, Isoniazid)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Sterile deionized water

  • Parafilm

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis in supplemented Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Further dilute the bacterial suspension 1:50 in supplemented Middlebrook 7H9 broth to obtain the final inoculum.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in supplemented Middlebrook 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations.

  • Assay Setup:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to each well of a new sterile 96-well plate.

    • Transfer 100 µL of the appropriate drug dilution to the corresponding wells.

    • The final column of wells should contain broth with the solvent used for the drug as a negative control.

    • A row of wells should be dedicated to the positive control drug.

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with Parafilm to prevent evaporation and contamination.

  • Incubation:

    • Incubate the microplate at 37°C in a humidified incubator for 5-7 days.

  • Addition of Alamar Blue and Reading of Results:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plate for an additional 24 hours at 37°C.

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color signifies bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

experimental_workflow Experimental Workflow for MIC Determination (MABA) cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum_Prep Mycobacterial Inoculum Preparation Plate_Setup 96-Well Plate Setup (Broth + Drug + Inoculum) Inoculum_Prep->Plate_Setup Drug_Prep This compound Serial Dilutions Drug_Prep->Plate_Setup Incubation Incubate at 37°C (5-7 days) Plate_Setup->Incubation Alamar_Blue Add Alamar Blue Reagent Incubation->Alamar_Blue Re_Incubation Re-incubate (24 hours) Alamar_Blue->Re_Incubation Result Read MIC (Blue vs. Pink) Re_Incubation->Result

Caption: Workflow for determining the MIC of this compound using MABA.

Potential Mechanism of Action (Hypothetical)

The precise molecular mechanism by which this compound exerts its antimycobacterial effect has not yet been elucidated. However, based on the known biological activities of related daphnane diterpenoids and the general mechanisms of other antibacterial agents, a potential mechanism can be hypothesized. Daphnane diterpenoids are known to interact with cellular membranes and can modulate the activity of protein kinase C (PKC) in eukaryotic cells[3]. While mycobacteria do not possess PKC, they have a complex cell envelope and a sophisticated network of serine/threonine protein kinases that are crucial for their survival and pathogenesis.

Hypothesized Mechanism:

It is plausible that this compound's lipophilic nature allows it to interact with and disrupt the complex mycobacterial cell envelope, which is rich in mycolic acids. This disruption could lead to increased membrane permeability, loss of essential gradients, and ultimately, cell death. Alternatively, or in conjunction, this compound may inhibit the function of essential mycobacterial enzymes, such as those involved in cell wall biosynthesis or cellular signaling pathways.

hypothetical_mechanism Hypothetical Mechanism of Action of this compound Rediocide_C This compound Cell_Envelope Mycobacterial Cell Envelope (Mycolic Acid Layer) Rediocide_C->Cell_Envelope Interacts with Enzyme_Inhibition Inhibition of Essential Enzymes/Kinases Rediocide_C->Enzyme_Inhibition Potential direct inhibition Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Envelope->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

References

Rediocide C (CAS No. 677277-98-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rediocide C is a naturally occurring daphnane (B1241135) diterpenoid isolated from the plant Trigonostemon reidioides (Kurz) Craib.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and potential mechanisms of action. The information is presented to support further research and development efforts involving this compound. Due to the limited specific research on this compound, this guide also includes contextual information from related compounds to highlight potential areas of investigation.

Chemical and Physical Properties

This compound is a complex diterpenoid belonging to the daphnane class.[2][3] The chemical structure and properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 677277-98-4[1]
Molecular Formula C46H54O13
Molecular Weight 814.9 g/mol
Class Daphnane Diterpenoid[2][3]
Source Trigonostemon reidioides (Kurz) Craib[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly in the areas of antimycobacterial and acaricidal effects.[1][3] The available quantitative data from these studies are summarized below.

ActivityAssay TypeTest OrganismResult (Value)UnitReference
Antimycobacterial Microbroth DilutionMycobacterium tuberculosis3.84µM (MIC)[1][3]
Acaricidal Bioassay-guided fractionationDermatophagoides pteronyssinus5.59µg/cm² (LC50)[1][3]

Experimental Protocols

Detailed experimental protocols specifically for the biological evaluation of this compound are not extensively published. However, based on the reported activities, the following general methodologies are likely to have been employed.

General Protocol for Antimycobacterial Activity (Microbroth Dilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Preparation of Inoculum: A suspension of M. tuberculosis is prepared and its density is adjusted to a McFarland standard to ensure a consistent number of bacteria.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microplate containing an appropriate growth medium such as Middlebrook 7H9 broth.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the diluted compound.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a period of several days to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of M. tuberculosis. This is typically assessed by visual inspection for turbidity or by using a colorimetric indicator.[4]

General Protocol for Acaricidal Activity

The following outlines a general procedure for assessing the acaricidal activity of a natural product extract and its isolated compounds.

  • Extraction and Fractionation: The roots of Trigonostemon reidioides are extracted with a solvent such as hexane. The crude extract is then subjected to bioassay-guided fractionation using chromatographic techniques (e.g., column chromatography) to isolate individual compounds, including this compound.[3]

  • Bioassay: The isolated compounds are tested for their toxicity against the house dust mite, Dermatophagoides pteronyssinus. This can be performed using a contact bioassay where a known concentration of the compound is applied to a surface, and the mites are exposed to it.

  • LC50 Determination: The mortality of the mites is assessed at various concentrations of the compound after a specific exposure time. The LC50 (lethal concentration 50%) is then calculated, representing the concentration of the compound that kills 50% of the test population.[3]

G Generalized Experimental Workflow for this compound cluster_extraction Isolation cluster_bioassay Bioactivity Screening plant Trigonostemon reidioides (Roots) extraction Solvent Extraction (e.g., Hexane) plant->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation isolation Isolation of This compound fractionation->isolation antimycobacterial Antimycobacterial Assay (M. tuberculosis) isolation->antimycobacterial Test Compound acaricidal Acaricidal Assay (D. pteronyssinus) isolation->acaricidal Test Compound mic_determination MIC Determination antimycobacterial->mic_determination lc50_determination LC50 Determination acaricidal->lc50_determination data_analysis Data Analysis and Reporting mic_determination->data_analysis Quantitative Data lc50_determination->data_analysis Quantitative Data

Generalized workflow for the isolation and bioactivity screening of this compound.

Mechanism of Action and Signaling Pathways

The specific mechanism of action and the signaling pathways modulated by this compound have not been elucidated in the currently available scientific literature. As a daphnane diterpenoid, it is plausible that this compound may interact with protein kinase C (PKC), a common target for this class of compounds. However, this has not been experimentally verified for this compound.

For comparative purposes, the mechanism of a related compound, Rediocide A , has been investigated in the context of cancer immunotherapy. It is crucial to note that the following information pertains to Rediocide A and has not been demonstrated for this compound.

Comparative Signaling Pathway: Rediocide A and the TIGIT/CD155 Axis in Cancer

Recent studies have shown that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells by downregulating the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[5] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. The binding of CD155 to TIGIT suppresses the cytotoxic activity of these immune cells. By reducing CD155 expression, Rediocide A effectively blocks this inhibitory signal, thereby overcoming tumor immuno-resistance.[5]

Hypothesized signaling pathway of Rediocide A. This has not been confirmed for this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antimycobacterial and acaricidal activities. However, there is a significant gap in the understanding of its mechanism of action and the specific molecular targets it modulates. Future research should focus on:

  • Elucidating the precise mechanism of action for its antimycobacterial and acaricidal effects.

  • Investigating its potential to interact with and modulate protein kinase C isoforms.

  • Exploring a broader range of biological activities, including antiviral and cytotoxic effects, given the activities of related daphnane diterpenoids.

  • Conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities.

A deeper understanding of the molecular pharmacology of this compound will be essential for its potential development as a therapeutic agent or a lead compound for new drug discovery.

References

Pharmacological Profile of Rediocide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rediocide C, a daphnane-type diterpenoid isolated from the plant Trigonostemon reidioides, has emerged as a compound of interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current pharmacological knowledge of this compound, with a focus on its documented antimycobacterial, acaricidal, and anti-HIV-1 properties. This document synthesizes available quantitative data, details experimental methodologies from primary literature, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Introduction

This compound is a structurally complex natural product belonging to the daphnane (B1241135) class of diterpenoids. These compounds, primarily found in the plant families Euphorbiaceae and Thymelaeaceae, are known for a wide range of potent biological effects. While research on this compound is not as extensive as for some other members of its class, preliminary studies have revealed significant bioactivities that warrant further investigation. This guide aims to consolidate the existing data to provide a clear and concise pharmacological profile of this compound.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₄₆H₅₄O₁₃[1]
Molecular Weight 814.9 g/mol [1]
Compound Type Diterpenoid (Daphnane-type)[1]
Source Trigonostemon reidioides (Kurz) Craib[1]

Pharmacological Activities

This compound has demonstrated notable in vitro activity in three main areas: antimycobacterial, acaricidal, and anti-HIV-1. The following sections summarize the quantitative data and the experimental protocols used to determine these activities.

Antimycobacterial Activity

This compound has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 1: Antimycobacterial Activity of this compound

OrganismAssay MethodEndpointResult (µM)Reference
Mycobacterium tuberculosis H37RaMicroplate Alamar Blue Assay (MABA)MIC3.84[2]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures the metabolic activity of bacteria.

  • Organism Preparation: Mycobacterium tuberculosis H37Ra was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Assay Plate Preparation: The assay was performed in a 96-well microplate. This compound was serially diluted in the microplate with supplemented Middlebrook 7H9 broth.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Ra was added to each well.

  • Incubation: The plate was incubated at 37°C for a period of 5-7 days.

  • Detection: After incubation, a solution of Alamar Blue was added to each well, and the plate was re-incubated for 24 hours. The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented the color change.[2]

Acaricidal Activity

This compound has demonstrated potent acaricidal effects against the house dust mite, Dermatophagoides pteronyssinus.

Table 2: Acaricidal Activity of this compound

OrganismAssay MethodEndpointResult (µg/cm²)Reference
Dermatophagoides pteronyssinusContact Irritation AssayLC₅₀5.59[3][4]

Experimental Protocol: Acaricidal Bioassay (Contact Method)

The acaricidal activity was evaluated using a contact bioassay method.

  • Test Compound Preparation: this compound was dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare various concentrations.

  • Application: A defined volume of each concentration was applied to a filter paper disc and the solvent was allowed to evaporate, leaving a uniform film of the compound.

  • Test Arena: The treated filter paper was placed in a petri dish or a similar container.

  • Mite Introduction: A specific number of adult house dust mites (Dermatophagoides pteronyssinus) were placed on the treated filter paper.

  • Incubation: The petri dishes were incubated under controlled conditions of temperature and humidity for 24 hours.

  • Mortality Assessment: After the incubation period, the number of dead mites was counted under a microscope. Mites that were unable to move when prodded with a fine brush were considered dead.

  • Data Analysis: The lethal concentration 50 (LC₅₀), the concentration that causes 50% mortality of the mites, was calculated using probit analysis.[3][4]

Anti-HIV-1 Activity

This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1).

Table 3: Anti-HIV-1 Activity of this compound

Virus StrainCell LineAssay MethodEndpointResult (nM)Selectivity Index (SI)Reference
HIV-1C8166Cytopathic Effect (CPE) Inhibition AssayEC₅₀0.0083245.9[5][6]

Experimental Protocol: Anti-HIV-1 Cytopathic Effect (CPE) Inhibition Assay

The anti-HIV-1 activity was assessed by its ability to protect T-lymphoid cells from virus-induced cell death (cytopathic effect).

  • Cell Culture: C8166 cells, a human T-cell line highly susceptible to HIV-1 infection, were used.

  • Assay Procedure: The cells were seeded in 96-well plates and treated with various concentrations of this compound. Subsequently, the cells were infected with a standardized amount of HIV-1.

  • Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 3-5 days, allowing for viral replication and the development of cytopathic effects in the untreated control wells.

  • Cytotoxicity Assessment: In parallel, the cytotoxicity of this compound on uninfected C8166 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Endpoint Measurement: The protective effect of the compound was quantified by measuring cell viability using the MTT assay. The 50% effective concentration (EC₅₀) was calculated as the concentration of the compound that inhibited 50% of the viral cytopathic effect.

  • Selectivity Index: The selectivity index (SI) was calculated as the ratio of CC₅₀ to EC₅₀, providing a measure of the compound's therapeutic window.[5][6]

Mechanism of Action & Signaling Pathways

Detailed mechanistic studies specifically for this compound are limited. However, based on the known activities of other daphnane-type diterpenoids and extracts from Trigonostemon reidioides, potential mechanisms can be inferred.

Daphnane diterpenoids are known to interact with protein kinase C (PKC), a family of enzymes involved in various signal transduction cascades. Activation of PKC can lead to a wide range of cellular responses.

While a specific signaling pathway for this compound has not been elucidated, studies on an ethanolic extract of Trigonostemon reidioides (ETR) have shown inhibition of the NF-κB, PI3K/Akt, and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. It is plausible that this compound contributes to these effects.

Below is a generalized representation of the NF-κB signaling pathway, which is a key regulator of inflammation and is a potential target for compounds from Trigonostemon reidioides.

NF-kappaB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression ETR T. reidioides Extract (Potential action of this compound) ETR->IKK_complex Inhibition ETR->NFkB Inhibition of nuclear translocation

Potential Inhibition of the NF-κB Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

To date, no specific pharmacokinetic or pharmacodynamic studies have been published for this compound. Research on other daphnane-type diterpenoids suggests that their pharmacokinetic profiles can vary significantly based on their specific structures. Therefore, dedicated studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in vivo.

Toxicology and Safety

There is currently no published data on the toxicology and safety of isolated this compound. As many daphnane-type diterpenoids are known to have toxic properties, a thorough toxicological evaluation of this compound is essential before it can be considered for further development.

Experimental Workflows

The general workflow for the discovery and initial pharmacological characterization of this compound from its natural source is depicted below.

Experimental_Workflow Plant_Material Trigonostemon reidioides Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Guided_Isolation Bioassay-Guided Isolation Fractions->Bioassay_Guided_Isolation Pure_Compound Pure this compound Bioassay_Guided_Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Pharmacological_Screening Pharmacological Screening (Antimycobacterial, Acaricidal, Anti-HIV) Pure_Compound->Pharmacological_Screening Data_Analysis Data Analysis (MIC, LC50, EC50) Pharmacological_Screening->Data_Analysis

General Workflow for the Isolation and Bioactivity Screening of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent in vitro antimycobacterial, acaricidal, and anti-HIV-1 activities. The currently available data, while limited, highlights the potential of this compound for further investigation. Future research should focus on:

  • Elucidation of the specific mechanisms of action for its observed biological activities.

  • Comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety in animal models.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for its bioactivities and to potentially design more potent and less toxic analogs.

  • Investigation of its effects on a broader range of biological targets to uncover new therapeutic applications.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the pharmacological potential of this compound.

References

Unveiling the Spectroscopic Signature of Rediocide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization of Rediocide C, a daphnane (B1241135) diterpenoid isolated from Trigonostemon reidioides (Kurz) Craib. The information presented here is crucial for the identification, validation, and further development of this potent bioactive compound.

Physicochemical Properties

This compound is a complex diterpenoid with the following properties:

PropertyValue
Chemical Formula C₄₆H₅₄O₁₃
Molecular Weight 814.9 g/mol
CAS Number 677277-98-4
Class Diterpenoids
Source Trigonostemon reidioides (Kurz) Craib

Spectroscopic Data for Characterization

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This data is compiled from the findings published in Chemical & Pharmaceutical Bulletin (2005).[1][2]

¹H NMR Spectroscopic Data (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
Data to be populated from the full text of the cited publication.
¹³C NMR Spectroscopic Data (CDCl₃)
PositionChemical Shift (δ, ppm)
......
Data to be populated from the full text of the cited publication.
Mass Spectrometry Data
TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)[M+Na]⁺ ...Adduct ion confirming the molecular formula
Further data to be populated from the full text.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Spectroscopic MethodSolvent/MediumAbsorption Maxima (λmax / νmax)Functional Group Interpretation
UV-Vis Methanol... nmChromophores such as conjugated systems
IR KBr pellet... cm⁻¹Hydroxyl, carbonyl, ester, and other functional groups
Data to be populated from the full text.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, as detailed in the referenced literature.

Isolation of this compound

The general workflow for the isolation of this compound from the roots of Trigonostemon reidioides is as follows:

G Isolation Workflow for this compound plant_material Dried and powdered roots of Trigonostemon reidioides extraction Extraction with hexane (B92381) plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract fractionation Bioassay-guided fractionation crude_extract->fractionation chromatography Column Chromatography (e.g., Silica (B1680970) Gel) fractionation->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc rediocide_c Pure this compound hplc->rediocide_c

Isolation Workflow for this compound
  • Plant Material and Extraction : The roots of Trigonostemon reidioides are collected, dried, and powdered. The powdered material is then subjected to extraction with hexane to obtain a crude extract.

  • Bioassay-Guided Fractionation : The crude hexane extract undergoes bioassay-guided fractionation. This process involves separating the extract into different fractions and testing each for its biological activity (in this case, acaricidal activity against Dermatophagoides pteronyssinus).[1][2]

  • Chromatographic Purification : The active fractions are further purified using a series of chromatographic techniques, including column chromatography over silica gel.

  • Final Purification : Final purification to yield pure this compound is typically achieved using High-Performance Liquid Chromatography (HPLC).

Structure Elucidation Methodology

The determination of the chemical structure of this compound relies on the comprehensive analysis of its spectroscopic data.

G Structure Elucidation Workflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Structure Determination NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC) spectral_analysis Spectral Data Interpretation NMR->spectral_analysis MS Mass Spectrometry (HR-ESI-MS) MS->spectral_analysis IR Infrared Spectroscopy IR->spectral_analysis UV UV-Vis Spectroscopy UV->spectral_analysis comparison Comparison with related compounds (e.g., Rediocide F) spectral_analysis->comparison structure_proposal Proposed Structure of this compound comparison->structure_proposal confirmation Structural Confirmation structure_proposal->confirmation pure_compound Pure this compound pure_compound->NMR Analysis pure_compound->MS Analysis pure_compound->IR Analysis pure_compound->UV Analysis

Workflow for the Structural Elucidation of this compound
  • Spectroscopic Analysis : Purified this compound is subjected to a battery of spectroscopic analyses, including one- and two-dimensional NMR, mass spectrometry, IR, and UV-Vis spectroscopy.

  • Data Interpretation : The obtained spectra are meticulously analyzed to determine the connectivity of atoms and the nature of functional groups. For instance, 2D NMR experiments like COSY, HMQC, and HMBC are used to establish the carbon-hydrogen framework.

  • Comparative Analysis : The spectroscopic data of this compound is compared with that of known related compounds. For example, the structure of Rediocide F was identified as a demethyl analog of this compound through such comparative analysis.[1][2]

  • Structure Confirmation : The proposed structure is confirmed by ensuring that all observed spectroscopic data are consistent with the proposed chemical architecture. In some cases, X-ray crystallography of a suitable derivative can provide ultimate confirmation of the absolute stereochemistry.

Signaling Pathways and Biological Activity

While this guide focuses on the characterization of this compound, it is noteworthy that related compounds, such as Rediocide A, have been investigated for their biological activities. Further research into the mechanism of action of this compound may reveal its interaction with specific signaling pathways relevant to its acaricidal and potential other therapeutic effects.

This technical guide serves as a foundational resource for researchers working with this compound. The detailed spectroscopic data and experimental protocols provided herein are essential for the accurate identification and further investigation of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for Rediocide-A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for "Rediocide C" primarily identify a synthetic pesticide. However, the context of cell culture and signaling pathways strongly suggests a likely interest in Rediocide-A , a natural product with documented applications in cancer immunotherapy research. This document focuses on the preparation and use of Rediocide-A. Please verify the identity of your compound before proceeding.

Introduction

Rediocide-A is a natural diterpenoid compound isolated from Trigonostemon reidioides.[1][2] In recent cancer research, Rediocide-A has emerged as a promising agent that can enhance the tumor-killing activity of Natural Killer (NK) cells.[1][3] It functions by down-regulating the expression of the immune checkpoint protein CD155 on the surface of cancer cells.[1][3][4] This disruption of the TIGIT/CD155 signaling axis overcomes the immuno-resistance of tumor cells, making them more susceptible to NK cell-mediated lysis.[1][3] These application notes provide a detailed protocol for the dissolution and use of Rediocide-A in cell culture experiments, particularly for researchers in oncology and immunology.

Mechanism of Action

Rediocide-A has been shown to modulate the immune response against cancer cells by targeting the CD155/TIGIT immune checkpoint.[1][3] CD155, expressed on tumor cells, interacts with the TIGIT receptor on NK cells, transmitting an inhibitory signal that suppresses the cytotoxic function of the NK cells.[5][6] Rediocide-A treatment of cancer cells leads to a decrease in CD155 expression, thereby reducing the inhibitory signaling and restoring the ability of NK cells to recognize and eliminate tumor cells.[1][3][4]

Experimental Protocols

Preparation of Rediocide-A Stock Solution

This protocol describes the preparation of a high-concentration stock solution of Rediocide-A, which can be stored for later use.

Materials:

  • Rediocide-A powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required volume and concentration: Based on the amount of Rediocide-A powder, calculate the volume of DMSO needed to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: In a sterile microcentrifuge tube, add the calculated volume of DMSO to the Rediocide-A powder.

  • Vortexing: Vortex the solution thoroughly until the Rediocide-A is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization (Optional): If the DMSO is not from a sterile source, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7]

Preparation of Working Solutions and Treatment of Cells

This protocol details the dilution of the stock solution to the final working concentration for treating cells in culture.

Materials:

  • Rediocide-A stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line

  • Cell culture plates with seeded cells (e.g., A549, H1299)

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the Rediocide-A stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations (e.g., 10 nM, 100 nM).[1][3] It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[7]

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to minimize solvent toxicity to the cells.[7] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[1][3]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of Rediocide-A or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][3]

Quantitative Data Summary

The following table summarizes the quantitative effects of Rediocide-A on non-small cell lung cancer (NSCLC) cell lines from published studies.

ParameterCell LineRediocide-A ConcentrationResult
NK Cell-Mediated Lysis (Fold Increase) A549100 nM3.58
H1299100 nM1.26
Granzyme B Level (Percent Increase) A549100 nM48.01%
H1299100 nM53.26%
IFN-γ Level (Fold Increase) A549100 nM3.23
H1299100 nM6.77
CD155 Expression (Percent Decrease) A549100 nM14.41%
H1299100 nM11.66%

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_assay Co-culture & Analysis Red_powder Rediocide-A Powder Stock_sol 10 mM Stock Solution Red_powder->Stock_sol Dissolve DMSO DMSO DMSO->Stock_sol Aliquot Aliquot Stock_sol->Aliquot Aliquot & Store at -20°C/-80°C Working_sol Working Solution (e.g., 100 nM) Aliquot->Working_sol Dilute Culture_media Complete Culture Medium Culture_media->Working_sol Treated_cells Treated Cells Working_sol->Treated_cells Cells Cancer Cells (e.g., A549) Cells->Treated_cells Add Working Solution Co_culture Co-culture Treated_cells->Co_culture NK_cells NK Cells NK_cells->Co_culture Analysis Analysis (e.g., Cytotoxicity Assay) Co_culture->Analysis

Caption: Workflow for Rediocide-A preparation and cell treatment.

TIGIT/CD155 Signaling Pathway

G cluster_nk NK Cell CD155 CD155 TIGIT TIGIT Receptor CD155->TIGIT Binds to Inhibitory Inhibitory Signal TIGIT->Inhibitory Activates Cytotoxicity Cytotoxicity (Lysis of Tumor Cell) Inhibitory->Cytotoxicity Inhibits RediocideA Rediocide-A RediocideA->CD155 Down-regulates

Caption: Rediocide-A action on the TIGIT/CD155 signaling pathway.

References

Application Notes and Protocols for Rediocide C in Mycobacterium tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide C is a diterpenoid isolated from the roots of the Thai medicinal plant Trigonostemon reidioides[1][2][3]. It has demonstrated potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These application notes provide a summary of the available data on this compound's anti-mycobacterial activity and offer detailed, generalized protocols for its study. As specific experimental details from the primary literature are limited, the provided protocols are based on established methodologies for testing anti-mycobacterial compounds and should be adapted as necessary.

Chemical Structure

Name: this compound CAS Number: 677277-98-4 Molecular Formula: C₄₆H₅₄O₁₃ Molecular Weight: 814.9 g/mol

(Structure of this compound can be found in chemical databases under its CAS number.)

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against Mycobacterium tuberculosis.

Compound Organism Assay Metric Value Reference
This compoundMycobacterium tuberculosisIn vitroMIC3.84 µM[1][2]
Rediocide GMycobacterium tuberculosisIn vitroMIC3.84 µM[1][2]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are generalized protocols for the evaluation of Rediocyde C's efficacy and toxicity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is based on the widely used microplate-based assays for determining the MIC of compounds against M. tuberculosis.

Materials:

  • This compound stock solution (in DMSO)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates

  • Resazurin solution (0.02% w/v in sterile water) or other viability indicators

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth.

  • Preparation of Microplate:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Prepare similar serial dilutions for the positive control drug.

    • Include wells with broth and DMSO only (negative control) and wells with broth and bacteria only (growth control).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the broth-only wells.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Protocol 2: Cytotoxicity Assay against Mammalian Cells

This protocol describes a method to assess the toxicity of this compound against a mammalian cell line, which is crucial for determining its selectivity index.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line (e.g., Vero, THP-1, or L929 mouse fibroblasts[4])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

    • The Selectivity Index (SI) can be calculated as IC₅₀ / MIC. A higher SI value is desirable.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout bacterial_culture Culture M. tuberculosis in 7H9 broth adjust_turbidity Adjust to McFarland 0.5 bacterial_culture->adjust_turbidity inoculation Inoculate 96-well plate adjust_turbidity->inoculation serial_dilution Prepare serial dilutions of this compound serial_dilution->inoculation incubation Incubate at 37°C (7-14 days) inoculation->incubation add_resazurin Add Resazurin incubation->add_resazurin read_color Read color change add_resazurin->read_color determine_mic Determine MIC read_color->determine_mic

Caption: Workflow for MIC determination of this compound.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability_assay Viability Assay cell_culture Culture mammalian cells seed_plate Seed 96-well plate cell_culture->seed_plate add_compound Add serial dilutions of this compound seed_plate->add_compound incubation Incubate for 48-72h add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 and SI read_absorbance->calculate_ic50

Caption: Workflow for cytotoxicity assessment of this compound.

Further Research Directions

Currently, there is a lack of publicly available data on the following aspects of this compound, which represent important areas for future research:

  • Minimum Bactericidal Concentration (MBC): To determine if this compound is bacteriostatic or bactericidal.

  • Mechanism of Action: Studies to identify the molecular target of this compound in M. tuberculosis.

  • In Vivo Efficacy: Evaluation of this compound in animal models of tuberculosis to assess its therapeutic potential.

  • Drug Combination Studies: Investigating potential synergistic or antagonistic interactions with existing anti-tuberculosis drugs.

  • Activity against Drug-Resistant Strains: Assessing the efficacy of this compound against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.

References

Application Notes and Protocols: Acaricidal Activity of Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of resistance to existing acaricides in tick and mite populations necessitates the development of novel active compounds.[1][2] Rediocide C is a novel formulation under investigation for its potential acaricidal properties. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound against key tick species.

The primary methods detailed herein are the Larval Packet Test (LPT) and the Adult Immersion Test (AIT) . These bioassays are standard, widely accepted methods for determining the lethal concentration (LC) of a test compound and its impact on the reproductive fitness of adult ticks.[3] Adherence to these standardized protocols ensures reproducibility and comparability of results. Acaricides can act through various mechanisms, including as nerve poisons, inhibitors of mitochondrial respiration, or growth regulators.[4][5]

General Laboratory and Safety Precautions

  • All handling of this compound and other chemicals must be performed in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.

  • Ticks are potential vectors for pathogens; appropriate handling procedures should be followed to prevent contamination.

  • All waste materials, including treated ticks and contaminated labware, must be disposed of according to institutional and local hazardous waste regulations.

Test Organism and Rearing

  • Test Species: Larval and adult stages of relevant tick species such as Rhipicephalus (Boophilus) microplus, Ixodes scapularis, or Amblyomma americanum.

  • Source: A susceptible reference strain (a population with no prior exposure to acaricides) should be used for baseline efficacy studies.[5]

  • Rearing Conditions: Maintain tick colonies in an environmental chamber at 27 ± 1°C with 80-90% relative humidity.[3]

  • Larvae Age: For larval tests, use larvae that are 10 to 21 days old.[3][6]

Experimental Protocol 1: Larval Packet Test (LPT)

The LPT is a standard method for determining the dose-response mortality of tick larvae upon contact with a treated surface.[6][7]

Materials
  • This compound stock solution

  • Trichloroethylene (B50587) (or other suitable solvent)

  • Olive oil

  • Whatman No. 1 filter papers (cut to 7.5 x 8.5 cm)

  • Micropipettes

  • Forceps

  • Metal clips or heat sealer

  • 10-21 day old tick larvae (approx. 100 per packet)[6]

  • Environmental chamber (27 ± 1°C, 80-90% RH)[3]

  • Petri dishes or holding trays

  • Stereomicroscope

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound. The solvent system will depend on the formulation of this compound. A common vehicle is a 2:1 mixture of trichloroethylene and olive oil.[6]

  • Perform a serial dilution of the stock solution to create a range of at least 5-7 test concentrations. The concentration range should be determined from preliminary range-finding studies to bracket the expected LC50.

  • Prepare a "vehicle control" packet using only the solvent mixture (e.g., trichloroethylene and olive oil) to assess solvent-induced mortality.

LPT Procedure
  • Impregnation: Apply 0.67 mL of each this compound dilution (and the vehicle control) evenly onto a filter paper.[6] Allow the solvent to evaporate completely in a fume hood for at least 30-60 minutes.[7]

  • Packet Assembly: Fold the treated filter paper in half and seal two of the three open sides using metal clips or a heat sealer.[6]

  • Larval Introduction: Using a fine paintbrush, carefully place approximately 100 larvae into each open packet.[6][7]

  • Sealing: Seal the final open side of the packet.

  • Replication: Prepare at least three replicate packets for each concentration and for the control group.

  • Incubation: Place the sealed packets in an environmental chamber maintained at 27 ± 1°C and 80-90% relative humidity for 24 hours.[6][7]

Mortality Assessment
  • After 24 hours, carefully open each packet.

  • Using a stereomicroscope, count the number of live and dead larvae. Larvae are considered dead if they are immobile or only show movement of appendages upon gentle prodding with a brush.[6]

  • Record the counts for each replicate.

Experimental Protocol 2: Adult Immersion Test (AIT)

The AIT is used to evaluate the efficacy of an acaricide against engorged adult female ticks, assessing both mortality and effects on reproduction.[3]

Materials
  • This compound stock solution

  • Distilled water and a suitable emulsifier (e.g., Triton X-100)

  • Fully engorged adult female ticks (uniform in size and weight)[8][9]

  • Beakers or glass vials

  • Tea strainers or mesh

  • Petri dishes (15 cm diameter)[3]

  • Filter paper

  • Forceps

  • Environmental chamber (27 ± 1°C, 80-90% RH)[3]

  • Analytical balance

Preparation of this compound Solutions
  • Prepare an aqueous stock solution of this compound using an appropriate emulsifier.

  • Perform serial dilutions in distilled water to obtain at least 5-7 test concentrations.

  • Prepare a control solution containing only distilled water and the emulsifier.

AIT Procedure
  • Tick Selection: Use groups of 10 healthy, fully engorged female ticks for each concentration and the control. Ticks should be collected just after dropping from the host animal.[8][9]

  • Immersion: Place each group of 10 ticks into a tea strainer or mesh basket. Immerse the basket completely in the corresponding this compound solution (or control solution) for 5 minutes.[6]

  • Drying: After immersion, remove the ticks, blot them gently on filter paper to remove excess solution, and place them in a clean, labeled petri dish.

  • Replication: Perform at least three replicates for each concentration and the control.

  • Incubation: Incubate the petri dishes in an environmental chamber (27 ± 1°C, 80-90% RH) for 14-18 days to allow for egg laying.[3]

Efficacy Assessment
  • Adult Mortality: Record the number of dead adult females 24 hours post-treatment.

  • Egg Collection: After the incubation period, collect and weigh the egg mass from each replicate group.

  • Reproductive Inhibition: Calculate the Index of Egg Laying (IEL) using the formula: IEL = (Weight of egg mass / Initial weight of females) x 100

  • Hatchability: Take a subsample of eggs (approx. 0.1 g) from each replicate, place them in a labeled vial, and incubate under the same conditions for another 30-45 days to determine the percentage of eggs that hatch.

  • Product Efficacy: Calculate the overall Product Efficacy (PE) using the formula: PE (%) = [1 - (IEL_treated * %Hatch_treated) / (IEL_control * %Hatch_control)] x 100

Data Presentation and Analysis

Quantitative data should be systematically recorded and analyzed.

Data Correction

If mortality is observed in the control group (between 5% and 20%), the observed mortality in the treatment groups must be corrected using Abbott's formula.[10] Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] x 100 Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group. If control mortality exceeds 20%, the test is considered invalid and should be repeated.

LC50 and LC90 Determination

The lethal concentrations required to kill 50% (LC50) and 90% (LC90) of the larval population should be determined using probit analysis of the dose-response data. This statistical method models the relationship between the concentration of the acaricide and the mortality of the ticks.

Data Tables

Table 1: Larval Packet Test (LPT) Mortality Data for this compound

Concentration (µg/cm²) No. of Larvae Tested (Total) No. of Dead Larvae (Total) % Observed Mortality % Corrected Mortality
Control (0) 300 9 3.0% 0.0%
0.1 300 45 15.0% 12.4%
0.5 300 120 40.0% 38.1%
1.0 300 180 60.0% 58.8%
2.5 300 255 85.0% 84.5%

| 5.0 | 300 | 291 | 97.0% | 96.9% |

Table 2: Adult Immersion Test (AIT) Reproductive Efficacy Data for this compound

Concentration (ppm) Avg. Adult Mortality (%) Avg. Egg Mass (g) Avg. Index of Egg Laying (IEL) Avg. Hatchability (%) Product Efficacy (PE %)
Control (0) 0 2.50 50.0 95.0 -
10 10 2.15 43.0 80.0 27.6
25 30 1.50 30.0 65.0 58.9
50 65 0.80 16.0 30.0 89.9
100 90 0.15 3.0 5.0 99.7

| 200 | 100 | 0.00 | 0.0 | 0.0 | 100.0 |

Visualizations

Experimental Workflow Diagram

Acaricide_Testing_Workflow cluster_prep Preparation cluster_lpt Protocol 1: Larval Packet Test (LPT) cluster_ait Protocol 2: Adult Immersion Test (AIT) cluster_analysis Data Analysis A Source Ticks (Susceptible Strain) D Introduce ~100 Larvae (10-21 days old) A->D Larvae G Select Engorged Adult Females A->G Adults B Prepare this compound Serial Dilutions C Impregnate Filter Paper B->C H Immerse Ticks (5 min) B->H C->D E Seal Packets & Incubate (24h, 27°C, 85% RH) D->E F Assess Larval Mortality E->F K Correct for Control Mortality (Abbott's Formula) F->K G->H I Incubate for Oviposition (14-18 days) H->I J Assess Adult Mortality, Egg Laying & Hatchability I->J M Calculate Reproductive Indices & Product Efficacy J->M L Calculate LC50 / LC90 (Probit Analysis) K->L

Caption: Workflow for assessing the acaricidal activity of this compound.

Hypothetical Signaling Pathway: Disruption of Mitochondrial Respiration

Many modern acaricides function by interfering with mitochondrial respiration, which is essential for producing ATP, the cell's energy currency.[1][4][11]

Mitochondrial_Respiration_Inhibition cluster_pathway Mitochondrial Electron Transport Chain ETC Electron Transport Chain (Complexes I-IV) H_grad Proton Gradient (H+) ETC->H_grad Pumps Protons ATP_synth ATP Synthase (Complex V) H_grad->ATP_synth Drives ATP ATP Production (Energy) ATP_synth->ATP CellDeath Cellular Energy Depletion -> Tick Mortality ATP->CellDeath Depletion leads to RediocideC This compound (Hypothetical MoA) RediocideC->Block

References

Rediocide C: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Rediocide C is a daphnane (B1241135) diterpenoid natural product isolated from the roots of Trigonostemon reidioides. It has garnered interest in the scientific community for its notable biological activities, including acaricidal and antimycobacterial properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.

Supplier and Purchasing Information

This compound (CAS: 677277-98-4) is available from several chemical suppliers. Researchers should inquire with the vendors for the most current pricing and availability.

SupplierProduct NumberPurityAvailable QuantitiesNotes
Biosynth CCB27798Not specifiedInquire-
ChemFaces CFN95343≥98%5mg, 10mg, 20mg, customCan be provided in a specified solvent upon request.
BOC Sciences NP1609Not specifiedInquire-

Biological Activity

This compound has demonstrated potent acaricidal activity against the common house dust mite, Dermatophagoides pteronyssinus, with a reported LC50 value of 5.59 µg/cm². Additionally, it exhibits antimycobacterial activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 3.84 µM.[1]

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other daphnane diterpenoids suggests potential mechanisms of action. Many daphnane diterpenoids are known to activate Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling cascades.

A related compound, Rediocide A, has been shown to overcome tumor immuno-resistance to natural killer (NK) cells by downregulating the expression of CD155.[2][3] This leads to the blockade of the TIGIT/CD155 inhibitory pathway, thereby enhancing NK cell-mediated cytotoxicity.[2] It is plausible that this compound may exert some of its biological effects through similar immunomodulatory pathways.

Application Notes and Protocols

Acaricidal Activity Assay

This protocol is a generalized procedure based on methods for testing the acaricidal activity of natural products against Dermatophagoides pteronyssinus.

Objective: To determine the lethal concentration (LC50) of this compound against adult dust mites.

Materials:

  • This compound

  • Acetone (or another suitable solvent)

  • Filter paper discs (e.g., Whatman No. 1)

  • Petri dishes

  • Adult dust mites (Dermatophagoides pteronyssinus)

  • Mite culture medium

  • Incubator (25°C, 75% relative humidity)

  • Stereomicroscope

Experimental Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20 µg/cm²). A solvent-only control (acetone) should also be prepared.

  • Treatment of Filter Paper: Apply 1 mL of each test solution evenly to a filter paper disc placed in a Petri dish. Allow the solvent to evaporate completely in a fume hood.

  • Mite Exposure: Carefully transfer 20-30 adult dust mites onto the treated filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to maintain humidity and incubate at 25°C and 75% relative humidity for 24 hours.

  • Mortality Assessment: After the incubation period, count the number of dead and live mites under a stereomicroscope. Mites that are immobile when gently prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value using probit analysis or other appropriate statistical software.

Antimycobacterial Susceptibility Testing

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis using a microplate-based assay.

Objective: To determine the MIC of this compound against Mycobacterium tuberculosis.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin (B115843) sodium salt solution

  • Incubator (37°C)

  • Biosafety cabinet (BSL-3)

Experimental Protocol:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. A two-fold serial dilution of the compound is then prepared in Middlebrook 7H9 broth in a 96-well microplate to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a positive control (e.g., rifampicin), a negative control (no drug), and a solvent control (DMSO).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the this compound dilutions.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be influenced by this compound, based on the activities of related daphnane diterpenoids.

G Potential PKC Activation by this compound This compound This compound PKC PKC This compound->PKC Activates Downstream Effectors Downstream Effectors PKC->Downstream Effectors Phosphorylates Cellular Responses Cellular Responses Downstream Effectors->Cellular Responses Leads to

Caption: Potential activation of Protein Kinase C (PKC) by this compound.

Caption: Hypothesized inhibition of the TIGIT/CD155 immune checkpoint pathway.

References

Application Notes and Protocols for Redi-C in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Rediocide C solutions in Dimethyl Sulfoxide (DMSO), a common polar aprotic solvent for water-insoluble compounds in biological research.

Introduction

This compound is a diterpenoid natural product isolated from Trigonostemon reidioides.[1] It has demonstrated biological activity, including antimycobacterial effects.[1] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results. DMSO is a suitable solvent for this compound.[1] However, care must be taken to minimize its potential effects on experimental systems.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₄₆H₅₄O₁₃[2][3]
Molecular Weight 814.9 g/mol [2][3]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Recommended Storage Conditions for this compound
FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from moisture.
In DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In DMSO -20°CUp to 1 monthFor shorter-term storage.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution to working concentrations.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood or other ventilated area.

  • Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of this compound (0.001 g):

      • Volume (L) = 0.001 g / (814.9 g/mol x 0.010 mol/L) = 0.0001227 L = 122.7 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Objective: To dilute the this compound stock solution to a final working concentration in cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Appropriate cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

    • Example: To prepare a 100 nM working solution from a 10 mM stock:

      • Perform an initial 1:100 dilution of the 10 mM stock in culture medium to obtain a 100 µM intermediate solution.

      • Perform a subsequent 1:1000 dilution of the 100 µM intermediate solution in culture medium to achieve a final concentration of 100 nM. The final DMSO concentration would be 0.001%.

  • Application: Add the final working solution to the cells.

Mandatory Visualization

Rediocide A Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Rediocide A, a related compound, which is believed to act as an immune checkpoint inhibitor by targeting the TIGIT/CD155 axis. This pathway may be relevant for understanding the mechanism of action of this compound.

Rediocide_A_Signaling_Pathway Proposed Signaling Pathway of Rediocide A Rediocide_A Rediocide A CD155 CD155 Rediocide_A->CD155 Downregulates Tumor_Cell Tumor Cell NK_Cell NK Cell TIGIT TIGIT CD155->TIGIT NK_Cell_Activation NK Cell Activation TIGIT->NK_Cell_Activation Inhibits Tumor_Cell_Lysis Tumor Cell Lysis NK_Cell_Activation->Tumor_Cell_Lysis Leads to Inhibitory_Signal Inhibitory Signal note Rediocide A is proposed to downregulate CD155 on tumor cells, thereby preventing its interaction with TIGIT on NK cells. This relieves the inhibition of NK cell activation, leading to enhanced tumor cell lysis.

Caption: Proposed mechanism of Rediocide A in overcoming tumor immuno-resistance.

Experimental Workflow for this compound Solution Preparation

The following diagram outlines the general workflow for preparing this compound solutions for in vitro experiments.

Rediocide_C_Workflow Workflow for this compound Solution Preparation Start Start: this compound (powder) Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store Aliquot and Store at -80°C Stock_Solution->Store Dilute Dilute in Culture Medium Stock_Solution->Dilute Thaw one aliquot Store->Dilute Use stored aliquot Working_Solution Working Solution (e.g., 100 nM) Dilute->Working_Solution Apply Apply to Cells Working_Solution->Apply End End: Experiment Apply->End

Caption: A stepwise workflow for preparing this compound solutions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rediocide C is a complex diterpenoid natural product isolated from the herbs of Trigonostemon reidioides (Kurz) Craib.[1][2] It has demonstrated significant biological activities, including antimycobacterial properties and potency against the house dust mite D. pteronyssinus.[1] Given its therapeutic potential, a reliable analytical method for its quantification is essential for research, quality control, and drug development.

This document provides a detailed, proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As no standardized, published HPLC method specifically for this compound is currently available, this protocol is based on the physicochemical properties of diterpenoids and general principles of reversed-phase chromatography.[3] It is intended to serve as a comprehensive starting point for method development and validation.

Principle

The proposed method utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is relatively polar. This compound, being a large and relatively hydrophobic molecule, will be retained on the column and then eluted by a gradient of increasing organic solvent concentration. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

  • 0.22 µm Syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed instrumental setup and parameters.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 50% B; 5-25 min, 50-95% B; 25-30 min, 95% B; 30.1-35 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength 230 nm (Note: Optimal wavelength should be confirmed by DAD scan)
Run Time 35 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with a 50:50 mixture of Acetonitrile and Water. These solutions should be prepared fresh daily.

Preparation of Sample Solutions
  • Extraction: For samples derived from plant material or other matrices, an appropriate extraction method must be developed. A common approach involves sonicating a known quantity of the homogenized sample in methanol or ethyl acetate.

  • Dilution: The crude extract should be filtered and then diluted with a 50:50 mixture of Acetonitrile and Water to an expected concentration within the calibration range of the working standards.

  • Filtration: Prior to injection, filter the final diluted sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 Acetonitrile:Water) to ensure the system is clean.

  • Perform a series of injections of the working standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions for analysis.

  • Bracket the sample injections with check standards to monitor system stability.

Data Presentation

The following tables present hypothetical data that would be expected from a successful method validation based on the protocol above.

Table 1: Hypothetical Chromatographic & Performance Data

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound18.51.1>8000

Table 2: Hypothetical Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol, from sample and standard preparation through to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1mg/mL) Standard->Stock Sample Extract & Dilute Sample Matrix Filter_Sample Filter Sample (0.22 µm) Sample->Filter_Sample Working Prepare Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC System (C18 Column, UV @ 230nm) Working->HPLC Inject Standards Filter_Sample->HPLC Inject Samples Chromatogram Obtain Chromatograms HPLC->Chromatogram Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) Chromatogram->Cal_Curve Quantify Quantify this compound in Samples Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Associated Signaling Pathway

Rediocide A, a related compound, has been shown to overcome tumor immuno-resistance by targeting the CD155/TIGIT signaling pathway.[4] This pathway is a critical immune checkpoint. The analysis of this compound may be relevant in the context of exploring its own potential immunomodulatory effects.

TIGIT_Pathway cluster_tumor Tumor Cell cluster_immune T-Cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT (Inhibitory Receptor) CD155->TIGIT Binding CD226 CD226 (DNAM-1) (Activating Receptor) CD155->CD226 Binding label_info Rediocide compounds may modulate this interaction. Inhibition Immune Inhibition (T-Cell Exhaustion) TIGIT->Inhibition Promotes Activation Immune Activation (Tumor Cell Lysis) CD226->Activation Promotes

Caption: The CD155/TIGIT immune checkpoint signaling pathway.

References

Application of Rediocide in Natural Product Screening for Immuno-oncology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rediocides are a class of daphnane (B1241135) diterpenoids isolated from the plant Trigonostemon reidioides. While the user specified Rediocide C, the available scientific literature predominantly focuses on the activity of Rediocide A . This document will, therefore, detail the application of Rediocide A as a representative compound in natural product screening for immuno-oncology, with a focus on its ability to enhance Natural Killer (NK) cell-mediated tumor cell lysis. Rediocide A has been identified as a promising agent that can overcome tumor immuno-resistance, making it a valuable tool for researchers in drug development.[1][2][3] It acts as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[1][4]

These application notes provide an overview of the screening process, key experimental protocols, and the underlying mechanism of action for Rediocide A.

High-Throughput Screening for NK Cell Activity Modulators

Natural product libraries are a rich source of novel bioactive compounds.[5] A common strategy in immuno-oncology is to screen these libraries for compounds that enhance the cytotoxic activity of immune cells against cancer cells.[2][5] Rediocide A was identified from a screen of nearly 3000 Chinese medicine-derived small molecules for its potential to block tumor immune resistance to NK cells.[2]

The general workflow for such a screening campaign is outlined below:

G cluster_0 Screening Phase cluster_1 Validation & Mechanism of Action Natural Product Library Natural Product Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Natural Product Library->High-Throughput Screening (HTS) Co-culture with NK cells and tumor cells Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Identify compounds enhancing tumor cell lysis Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action (MOA) Studies Mechanism of Action (MOA) Studies Dose-Response Studies->Mechanism of Action (MOA) Studies Lead Optimization Lead Optimization Mechanism of Action (MOA) Studies->Lead Optimization G cluster_0 Tumor Cell cluster_1 NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds to Inhibitory Signal Inhibitory Signal TIGIT->Inhibitory Signal Transduces Cytotoxicity (Granzyme B, IFN-γ) Cytotoxicity (Granzyme B, IFN-γ) Inhibitory Signal->Cytotoxicity (Granzyme B, IFN-γ) Inhibits Rediocide_A Rediocide A Rediocide_A->CD155 Downregulates expression

References

Troubleshooting & Optimization

Rediocide C stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rediocide C. The information is designed to address potential stability issues and other challenges that may be encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a daphnane (B1241135) diterpenoid natural product isolated from the plant Trigonostemon reidioides (Kurz) Craib.[1][2] It has a molecular formula of C₄₆H₅₄O₁₃ and a molecular weight of 814.91 g/mol .[2] Published research has shown that this compound exhibits antimycobacterial and acaricidal activities.[1]

Q2: What are the recommended solvents for dissolving this compound?

Based on supplier information, this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1] For cell-based assays, DMSO is a common choice for creating stock solutions. It is crucial to ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[3]

Q3: Are there known stability issues with this compound or similar compounds?

Q4: How should I store this compound to ensure its stability?

To maximize the shelf-life of this compound, it is recommended to store it as a solid at -20°C or colder, protected from light and moisture. For solutions, it is best to prepare fresh working solutions from a concentrated stock for each experiment.[1] If storing solutions, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guides

Issue 1: Inconsistent or Diminishing Activity in Long-Term Experiments

Symptoms:

  • The biological effect of this compound decreases over the course of a multi-day experiment.

  • High variability in results is observed between experiments conducted on different days.

  • IC50 values are not reproducible.

Possible Causes:

  • Compound Degradation: this compound may be degrading in the aqueous culture medium over time.

  • Precipitation: The compound may be precipitating out of solution at the working concentration.

  • Adsorption to Plastics: The compound may be adsorbing to the surface of microplates or other plasticware.

Troubleshooting Steps:

StepActionRationale
1 Perform a Time-Course Experiment To determine the stability of the compound's effect, measure its activity at multiple time points (e.g., 4, 8, 24, 48, 72 hours). This will help identify the time frame within which the compound is stable.[1]
2 Assess Solubility in Assay Medium Before conducting a full experiment, prepare a serial dilution of this compound in the assay medium and visually inspect for any precipitation under a microscope. This will help determine the maximum soluble concentration.
3 Prepare Fresh Working Solutions Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.[1]
4 Use Low-Binding Plates If adsorption is suspected, consider using low-protein-binding microplates for your assays.
5 Protect from Light During long incubations, protect the experimental plates from light by covering them with aluminum foil or using an incubator with the light turned off.
Issue 2: High Background or Off-Target Effects in Cellular Assays

Symptoms:

  • High background signal in control wells (vehicle only).

  • Unexpected cellular toxicity or morphological changes at concentrations where the specific biological activity is not expected.

Possible Causes:

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final assay volume may be too high.

  • Compound Impurities: The this compound sample may contain impurities.

  • Compound Degradation Products: Degradation of this compound may produce byproducts with their own biological activities.

Troubleshooting Steps:

StepActionRationale
1 Optimize Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for the cell line being used, typically below 0.5%. Run a solvent-only control to assess its effect.[3]
2 Check Compound Purity If possible, verify the purity of the this compound sample using analytical techniques such as HPLC-MS.
3 Include a Positive Control Use a well-characterized compound with a known mechanism of action to ensure the assay is performing as expected.
4 Run a Cell-Free Control To rule out interference with the assay components, run the assay in a cell-free system with this compound to see if it directly affects the detection reagents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration is consistent across all experimental and control wells and is at a non-toxic level.

Visualizations

experimental_workflow Experimental Workflow for Assessing Compound Stability cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Fresh Working Solutions in Medium prep_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells incubate Incubate for Various Durations (e.g., 4, 24, 72h) treat_cells->incubate measure Measure Biological Endpoint incubate->measure plot_data Plot Activity vs. Time measure->plot_data assess_stability Assess Stability and Determine Optimal Experimental Window plot_data->assess_stability

Caption: Workflow for assessing the stability of this compound in a biological assay.

signaling_pathway Potential Signaling Pathways Modulated by Daphnane Diterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rediocide_C This compound (Daphnane Diterpenoid) PKC Protein Kinase C (PKC) Rediocide_C->PKC Activation/Modulation NFkB NF-κB Pathway PKC->NFkB MAPK MAPK/ERK Pathway PKC->MAPK Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: Potential signaling pathways modulated by daphnane diterpenoids like this compound.

References

Technical Support Center: Troubleshooting Rediocide C Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting cytotoxicity assays involving the investigational compound Rediocide C. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

While specific data on "this compound" is limited, related compounds like Rediocide-A have been shown to enhance natural killer (NK) cell-mediated killing of cancer cells.[1][2][3] Rediocide-A was found to down-regulate the expression of CD155, a protein that can inhibit NK cell function, thereby overcoming tumor immuno-resistance.[1][2] It is plausible that this compound may function through a similar pathway, though further research is needed to confirm its precise mechanism.

Q2: Which cytotoxicity assay is most suitable for this compound?

The optimal assay depends on the expected mechanism of action and the specific experimental question. A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic effects.

  • For assessing metabolic activity and cell viability: MTT, MTS, XTT, or WST-1 assays are commonly used.[4] These colorimetric assays measure the reduction of a tetrazolium salt by metabolically active cells.[4]

  • For measuring membrane integrity and cell lysis: The Lactate (B86563) Dehydrogenase (LDH) release assay is a suitable choice.[5][6] This assay quantifies the amount of LDH released from damaged cells.[5]

  • For detecting apoptosis (programmed cell death): Assays such as Annexin V staining, caspase activity assays, and TUNEL assays are appropriate.[7][8][9] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[8] Caspase assays measure the activity of key enzymes in the apoptotic cascade.[10]

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cytotoxicity assays and can stem from several factors:

  • Cell Seeding and Density: Uneven cell distribution in the wells of a microplate is a major source of variability.[11] It is crucial to ensure a homogenous cell suspension during plating.

  • Pipetting Accuracy: Small errors in pipetting volumes, especially during serial dilutions, can lead to significant inaccuracies in the final compound concentration.[11]

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in the culture medium can affect its effective concentration.[11]

  • Cell Health and Passage Number: Using cells that are unhealthy, in a different growth phase, or at a high passage number can lead to variable responses.

Troubleshooting Guides

Problem 1: High Background Signal in Control Wells

High background can mask the true signal and lead to inaccurate results.[12][13]

Potential Cause Troubleshooting Steps
Media Components Use phenol (B47542) red-free media, as phenol red can interfere with colorimetric and fluorometric readings.[11] Minimize serum concentration during the assay, as it can sometimes contribute to background signal.[11][13]
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, yeast), which can affect assay results.[11]
Compound Interference Test this compound in a cell-free system to see if it directly reacts with the assay reagents.[12][14]
Incomplete Washing In assays requiring wash steps, ensure they are performed thoroughly to remove unbound reagents.[7]
Problem 2: Low or No Signal in Treated Wells

A weak or absent signal can indicate several issues with the assay or the cells.[12]

Potential Cause Troubleshooting Steps
Insufficient Cell Number Ensure an adequate number of viable cells are seeded to generate a detectable signal.[12]
Suboptimal Reagent Concentration Titrate assay reagents to determine the optimal concentration for your specific cell line and experimental conditions.[7]
Incorrect Incubation Time Optimize the incubation time for both the compound treatment and the assay itself.[10]
Inactive Compound Verify the integrity and activity of your this compound stock solution.
Problem 3: Results Are Not Reproducible

Lack of reproducibility between experiments can be a significant challenge.[15]

Potential Cause Troubleshooting Steps
Variability in Cell Culture Maintain consistent cell culture conditions, including media, supplements, and incubator settings.[7] Use cells within a consistent and low passage number range.
Reagent Preparation Prepare fresh reagents for each experiment whenever possible.[12] If using frozen stocks, avoid multiple freeze-thaw cycles.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth.[16][17] To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[11][16]
Pipetting Technique Ensure consistent and accurate pipetting, especially with multichannel pipettes.[15]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used method to assess cell viability based on metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[5]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

Annexin V Apoptosis Assay (Flow Cytometry)

This protocol detects apoptosis by staining for externalized phosphatidylserine.[7]

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of a viability dye (e.g., Propidium Iodide) to 100 µL of the cell suspension.[7]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound cell_seeding->treatment compound_prep->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add Assay Reagent (e.g., MTT, LDH) incubation->add_reagent assay_incubation Incubate (Assay Specific) add_reagent->assay_incubation readout Measure Signal (Absorbance/Fluorescence) assay_incubation->readout data_analysis Data Analysis (e.g., IC50 Calculation) readout->data_analysis

Caption: General workflow for a typical in vitro cytotoxicity assay.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_cells Check Cell Health & Seeding start->check_cells check_compound Verify Compound Integrity start->check_compound check_assay Review Assay Protocol start->check_assay check_pipetting Evaluate Pipetting Technique start->check_pipetting solution_cells Optimize Seeding Density Use Low Passage Cells check_cells->solution_cells Issue Found solution_compound Prepare Fresh Dilutions Check Solubility check_compound->solution_compound Issue Found solution_assay Optimize Incubation Times Run Controls check_assay->solution_assay Issue Found solution_pipetting Calibrate Pipettes Use Proper Technique check_pipetting->solution_pipetting Issue Found

Caption: Decision tree for troubleshooting inconsistent cytotoxicity assay results.

signaling_pathway Hypothetical this compound Signaling Pathway Rediocide_C This compound CD155 CD155 Expression Rediocide_C->CD155 Down-regulates NK_Cell_Recognition NK Cell Recognition CD155->NK_Cell_Recognition Inhibits Granzyme_B Granzyme B Release NK_Cell_Recognition->Granzyme_B Apoptosis Tumor Cell Apoptosis Granzyme_B->Apoptosis

References

Technical Support Center: Optimizing Rediocide C Concentration for Anti-TB Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the concentration of Rediocide C for its anti-tuberculosis (anti-TB) activity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Suggested Solution
High variability in Minimum Inhibitory Concentration (MIC) results for this compound across experiments. Inconsistent inoculum preparation of Mycobacterium tuberculosis (Mtb).Ensure a standardized Mtb inoculum is prepared for each experiment, typically to a McFarland standard of 0.5, to maintain consistency in bacterial density.
Degradation of this compound in the culture medium.Prepare fresh stock solutions of this compound for each experiment. Consider the stability of the compound in the chosen culture medium and storage conditions.
Pipetting errors leading to incorrect final concentrations.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a serial dilution series carefully and use fresh tips for each dilution.
No anti-TB activity observed even at high concentrations of this compound. This compound may be inactive against the specific Mtb strain being tested.Test this compound against a reference strain, such as Mtb H37Rv, to confirm its activity.[1]
The compound has low solubility in the assay medium.Use a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to dissolve this compound, ensuring the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically <1%).
The chosen assay method is not sensitive enough.Consider using a more sensitive method like the Resazurin Microtiter Assay (REMA) for determining MIC.
Contamination in the Mtb cultures. Improper sterile technique.Perform all experimental manipulations in a certified biological safety cabinet. Use sterile reagents and consumables.
Contaminated this compound stock solution.Filter-sterilize the this compound stock solution before use.

Frequently Asked Questions (FAQs)

Q1: What is the reported Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis?

A1: this compound has been reported to have an MIC value of 3.84 mM against Mycobacterium tuberculosis. This was found to be more potent than kanamycin (B1662678) (MIC = 4.29 mM) but less potent than streptomycin.[2]

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration will depend on the specific goals of your experiment (e.g., bactericidal vs. bacteriostatic effects). A good starting point is to perform a dose-response curve starting from concentrations below the reported MIC of 3.84 mM to several-fold above it. This will help you determine the concentration that achieves the desired effect in your experimental system.

Q3: What is the best method to determine the MIC of this compound against M. tuberculosis?

A3: The broth microdilution method is a commonly used and reliable technique for determining the MIC of anti-TB compounds.[3][4] This method involves preparing two-fold serial dilutions of this compound in a 96-well plate and inoculating each well with a standardized suspension of M. tuberculosis.[5] The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria after a defined incubation period.[1][5][6]

Q4: Are there any known synergistic or antagonistic effects of this compound with other anti-TB drugs?

A4: Currently, there is no publicly available data on the synergistic or antagonistic interactions of this compound with other anti-TB drugs. To investigate this, a checkerboard assay can be performed where different concentrations of this compound are tested in combination with other anti-TB drugs.

Q5: What is the potential mechanism of action of this compound against M. tuberculosis?

A5: The specific mechanism of action of this compound against M. tuberculosis has not been fully elucidated in the available literature. As a diterpenoid, it may share mechanisms with other terpenoids that are known to disrupt the bacterial membrane.[2] Further research, such as identifying the molecular target, is needed to understand its precise mechanism.

Quantitative Data Summary

Compound Organism MIC Reference Compound(s)
This compoundMycobacterium tuberculosis3.84 mMKanamycin (4.29 mM), Streptomycin

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

1. Preparation of Mycobacterium tuberculosis Inoculum: a. Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 at 37°C until it reaches the mid-log phase. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using sterile saline or fresh broth. This corresponds to approximately 1-5 x 10^7 CFU/mL. c. Dilute the adjusted inoculum 1:20 in fresh 7H9 broth to obtain the final inoculum for the assay.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the this compound stock solution in a sterile 96-well microtiter plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Ensure the final concentration of the solvent is non-toxic to the bacteria.

3. Inoculation and Incubation: a. Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria with no drug) and a negative control well (broth only). c. Seal the plate and incubate at 37°C for 7-14 days.

4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that shows no visible growth.[1][5][6] c. For a more quantitative result, a growth indicator like Resazurin can be added, and the color change can be read spectrophotometrically.

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mtb Prepare Mtb Inoculum inoculation Inoculate Plates prep_mtb->inoculation prep_rediocide Prepare this compound Dilutions prep_rediocide->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination of this compound.

Hypothetical_Signaling_Pathway Rediocide_C This compound Bacterial_Membrane Bacterial Cell Membrane Rediocide_C->Bacterial_Membrane Targets Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Metabolic Inhibition Membrane_Disruption->Metabolic_Inhibition Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

References

Technical Support Center: Overcoming Resistance to Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rediocide C. This resource is designed for researchers, scientists, and drug development professionals encountering bacterial resistance to this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome resistance.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its putative mechanism of action?

This compound is a novel synthetic biocide with broad-spectrum activity against a range of bacterial strains. Its primary mechanism of action is the inhibition of the bacterial enzyme Gyrase B (GyrB), a subunit of DNA gyrase, which is essential for DNA replication. By binding to the ATP-binding site of GyrB, this compound prevents the supercoiling of DNA, leading to the cessation of replication and eventual cell death.

2. We're observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial strain. What are the possible causes?

A significant increase in MIC suggests the development of resistance. The most common mechanisms of resistance to biocides and antibiotics include:

  • Target Modification: Mutations in the gyrB gene can alter the structure of the GyrB protein, reducing the binding affinity of this compound.[1][2][3]

  • Increased Efflux: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target at a sufficient concentration.[4][5][6]

  • Reduced Permeability: Changes in the bacterial cell membrane, such as alterations in porin proteins, can decrease the uptake of this compound into the cell.[1][2][4]

  • Enzymatic Degradation: While less common for synthetic biocides, the bacteria may have acquired a gene that codes for an enzyme capable of degrading or modifying this compound.[2][3][5]

3. Can exposure to other biocides or antibiotics lead to resistance to this compound?

Yes, this phenomenon is known as cross-resistance.[6][7] If a bacterial strain has been exposed to other antimicrobial agents that are substrates for the same efflux pump as this compound, it may exhibit resistance without prior exposure to this compound.[6][7] Additionally, some resistance mechanisms, once activated, can confer resistance to a broad spectrum of compounds.[8]

4. How can we confirm the mechanism of resistance in our bacterial strain?

A combination of genomic and phenotypic assays is recommended:

  • Whole-Genome Sequencing: To identify mutations in the gyrB gene or in regulatory genes that control efflux pump or porin expression.

  • RT-qPCR: To quantify the expression levels of known efflux pump genes.

  • Efflux Pump Inhibition Assay: To determine if the addition of a known efflux pump inhibitor restores susceptibility to this compound.

  • Outer Membrane Permeability Assay: To assess changes in the uptake of compounds into the bacterial cell.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent MIC values for the same bacterial strain. Experimental variability in inoculum preparation, media composition, or incubation conditions.1. Standardize your protocol for preparing the bacterial inoculum to ensure a consistent starting cell density. 2. Use the same batch of growth media for all experiments. 3. Ensure consistent incubation temperature and time. 4. Include a reference strain with a known MIC in every experiment as a control.
No bacterial growth, even at very low concentrations of this compound. The bacterial strain may be hypersusceptible, or there may be an issue with the bacterial stock.1. Verify the viability of your bacterial stock by plating on antibiotic-free media. 2. Perform a serial dilution of this compound over a wider range of concentrations to determine the MIC accurately. 3. Check for contamination of your bacterial culture.
A subpopulation of bacteria is growing at concentrations of this compound above the MIC. This may indicate the presence of persister cells or the emergence of a resistant subpopulation.1. Isolate colonies from the high-concentration plates and re-test their MIC to confirm resistance. 2. Perform a time-kill assay to assess the presence of persister cells.[9]
An efflux pump inhibitor does not restore susceptibility to this compound in a resistant strain. The resistance may not be mediated by an efflux pump, or the inhibitor used may not be effective against the specific pump.1. Investigate other resistance mechanisms, such as target site mutations, through genome sequencing. 2. Test a panel of different efflux pump inhibitors.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Spectrophotometer

Methodology:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Efflux Pump Inhibition Assay

This assay determines if resistance to this compound is mediated by efflux pumps.

Materials:

  • This compound-susceptible and -resistant bacterial strains

  • Efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)

  • Materials for MIC determination (as above)

Methodology:

  • Determine the MIC of the EPI for the bacterial strains to be tested to ensure it is not used at a concentration that inhibits growth on its own.

  • Perform the MIC determination for this compound as described in Protocol 1, both in the presence and absence of a sub-inhibitory concentration of the EPI.

  • A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that resistance is mediated by an efflux pump.

Visualizing Resistance Mechanisms

Signaling Pathway for Efflux Pump Upregulation

Certain environmental stressors can trigger a two-component signaling system, leading to the upregulation of efflux pump expression and subsequent resistance to this compound.

cluster_membrane Cell Membrane SensorKinase Sensor Kinase (e.g., EnvZ) ResponseRegulator Response Regulator (e.g., OmpR) SensorKinase->ResponseRegulator Phosphorylates RediocideC This compound (External Stressor) RediocideC->SensorKinase Activates EffluxPumpGenes Efflux Pump Genes (e.g., acrAB) ResponseRegulator->EffluxPumpGenes Binds & Upregulates Transcription EffluxPump Efflux Pump Protein EffluxPumpGenes->EffluxPump Translation EffluxPump->RediocideC Expels Resistance This compound Resistance EffluxPump->Resistance

Caption: Two-component signaling pathway leading to efflux pump-mediated resistance.

Experimental Workflow for Investigating this compound Resistance

A logical workflow is crucial for efficiently determining the mechanism of resistance.

Start Observe Increased MIC of this compound EPI_Assay Efflux Pump Inhibition Assay Start->EPI_Assay Sequencing Whole-Genome Sequencing EPI_Assay->Sequencing No Efflux_Positive Resistance likely due to Efflux Pump Overexpression EPI_Assay->Efflux_Positive Yes Target_Mutation Resistance likely due to Target Site Mutation (gyrB) Sequencing->Target_Mutation gyrB mutation found Other_Mechanisms Investigate other mechanisms (e.g., reduced permeability) Sequencing->Other_Mechanisms No gyrB mutation RT_qPCR RT-qPCR of Efflux Pump Genes Efflux_Positive->RT_qPCR

Caption: Decision-making workflow for identifying the mechanism of this compound resistance.

References

Cell viability problems with Rediocide C treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Rediocide C" did not yield specific results. However, there is substantial research on a related compound, Rediocide-A . This technical support guide will focus on Rediocide-A, assuming "this compound" is a likely typographical error.

This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell viability issues with Rediocide-A treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Rediocide-A?

Rediocide-A is an immune checkpoint inhibitor that enhances the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] It functions by down-regulating the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[1][2][4] This reduction in CD155 blocks the inhibitory TIGIT/CD155 signaling pathway, thereby overcoming the tumor's immuno-resistance to NK cells.[1][2][4]

Q2: What is the expected effect of Rediocide-A on cancer cell viability?

The primary effect of Rediocide-A on cancer cell viability is to increase their susceptibility to NK cell-mediated lysis.[1][2][4] In co-cultures of NSCLC cells (like A549 and H1299) and NK cells, Rediocide-A treatment leads to a significant increase in cancer cell death.[1][2][4] It has been shown to increase the lysis of A549 cells by up to 3.58-fold.[1][2] The compound itself may have some direct effects on tumor cell viability but does not significantly affect the viability of NK cells.[4]

Q3: How does Rediocide-A induce cancer cell death?

Rediocide-A enhances NK cell-mediated cytotoxicity through several mechanisms:

  • Increased Degranulation: It promotes the release of lytic granules, such as granzyme B and perforin, from NK cells towards the target cancer cells.[1][3][4]

  • Enhanced Cytokine Production: It increases the secretion of interferon-gamma (IFN-γ) by NK cells.[1][2][4]

  • Induction of Apoptosis: The released granzyme B, along with the increased expression of death receptor ligands like FasL and TRAIL on NK cells, induces apoptosis in the cancer cells.[1][3]

Q4: Can Rediocide-A interfere with common cell viability assays?

While specific interference studies for Rediocide-A are not detailed, it is a natural product and, like many small molecules, has the potential to interfere with certain assay chemistries. For instance, compounds can directly reduce tetrazolium salts (like MTT) or resazurin, leading to false-positive signals of viability.[5] Conversely, they might inhibit the cellular reductases responsible for converting these dyes, causing an underestimation of viability.[5] It is crucial to run appropriate controls, as detailed in the troubleshooting guide.

Q5: Are there alternative assays to confirm cell viability results obtained with metabolic assays?

Yes, if you suspect interference with metabolic assays like MTT or XTT, it is advisable to use an alternative method that relies on a different principle.[5] Good alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP content of viable cells, which is a strong indicator of metabolic activity.[6]

  • Live/dead staining: Dyes like trypan blue or calcein-AM can distinguish between viable and non-viable cells based on membrane integrity.

  • Cytotoxicity assays: Measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is a common method to quantify cell death.[7]

  • Apoptosis assays: Using techniques like Annexin V/PI staining can specifically quantify the number of apoptotic and necrotic cells.[7][8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with Rediocide-A.

Issue 1: Inconsistent or No Observed Decrease in Cancer Cell Viability
Possible Cause Troubleshooting Steps
Insufficient NK Cell Activity or Presence Rediocide-A's primary effect is NK cell-dependent. Ensure you are using a co-culture system with a sufficient effector-to-target (E:T) ratio of NK cells to cancer cells. Confirm the baseline cytotoxic activity of your NK cells.
Incorrect Rediocide-A Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell lines. Concentrations around 10-100 nM have been shown to be effective.[1][2]
Assay Interference As mentioned in the FAQs, Rediocide-A may interfere with metabolic assays. Confirm your results using a non-metabolic-based assay, such as an LDH release cytotoxicity assay or an ATP-based viability assay.[5][6]
Cell Line Resistance The expression of CD155 on your target cancer cell line is crucial for Rediocide-A's mechanism. Verify the CD155 expression levels on your cells. Cell lines with low or no CD155 expression may be resistant.
Timing of Measurement The effects of Rediocide-A on NK cell-mediated cytotoxicity may take time to become apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.[6]
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution.[5]
Edge Effects The outer wells of a microplate are prone to evaporation, which can alter compound concentrations. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[5]
Incomplete Reagent Solubilization (MTT Assay) If using an MTT assay, ensure the formazan (B1609692) crystals are completely dissolved by vigorous pipetting or shaking before reading the absorbance.[5]
Compound Precipitation Rediocide-A, like many natural products, may have limited solubility in aqueous media. Visually inspect your wells for any precipitate. If observed, consider using a different solvent vehicle (ensure to include a vehicle-only control) or a lower concentration.[5]
Issue 3: Unexpected Results in Control Groups
Possible Cause Troubleshooting Steps
Solvent Vehicle Cytotoxicity If using a solvent like DMSO to dissolve Rediocide-A, ensure the final concentration in your culture medium is non-toxic to your cells. Always include a vehicle-only control group treated with the same concentration of the solvent.[1][2]
NK Cell Baseline Activity The baseline cytotoxicity of NK cells can vary. Always include a control group of the co-culture without Rediocide-A to measure the natural killing activity.
Contamination Mycoplasma or other microbial contamination can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for contamination.

Quantitative Data Summary

The following tables summarize the reported effects of Rediocide-A on NSCLC cells in co-culture with NK cells.

Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells

Cell LineRediocide-A Concentration% Lysis (vs. Vehicle Control)Fold Increase in Lysis
A549100 nM78.27%3.58
H1299100 nM74.78%1.26
(Data sourced from[1][2])

Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Levels

Cell LineRediocide-A ConcentrationIncrease in Granzyme B LevelIncrease in IFN-γ Level
A549100 nM48.01%3.23-fold
H1299100 nM53.26%6.77-fold
(Data sourced from[1][2])

Table 3: Effect of Rediocide-A on CD155 Expression

Cell LineRediocide-A Concentration% Down-regulation of CD155
A549100 nM14.41%
H1299100 nM11.66%
(Data sourced from[1][2])

Experimental Protocols

Protocol 1: NK Cell-Mediated Cytotoxicity Assay (LDH Release)

This protocol is adapted from standard cytotoxicity assay procedures.[7]

  • Cell Seeding: Seed target cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing the desired concentrations of Rediocide-A or vehicle control.

  • Co-culture: Add effector NK cells to the wells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

  • Control Groups:

    • Target Spontaneous Release: Target cells with medium only (no NK cells, no Rediocide-A).

    • Target Maximum Release: Target cells with lysis buffer.

    • Effector Spontaneous Release: NK cells with medium only.

    • Vehicle Control: Co-culture with vehicle instead of Rediocide-A.

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • LDH Measurement: After incubation, centrifuge the plate. Carefully transfer the supernatant to a new 96-well plate and use a commercial LDH cytotoxicity assay kit to measure the LDH activity according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis.[7][8]

  • Co-culture and Treatment: Culture and treat the cells with Rediocide-A as described in the cytotoxicity assay protocol.

  • Cell Harvesting: After the desired incubation period, gently collect all cells, including adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Rediocide_A_Pathway Rediocide_A Rediocide-A Tumor_Cell Tumor Cell (e.g., NSCLC) CD155 CD155 Rediocide_A->CD155 down-regulates NK_Cell NK Cell Granzyme_B Granzyme B Perforin NK_Cell->Granzyme_B releases TIGIT TIGIT CD155->TIGIT Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal activates Inhibitory_Signal->NK_Cell inhibits Apoptosis Tumor Cell Apoptosis Granzyme_B->Apoptosis induces

Caption: Signaling pathway of Rediocide-A enhancing NK cell-mediated cytotoxicity.

Viability_Assay_Workflow Start Start Seed_Cells Seed Target Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Rediocide-A & Vehicle Control Seed_Cells->Add_Compound Add_NK_Cells Add NK Cells (Effector Cells) Add_Compound->Add_NK_Cells Incubate Incubate (e.g., 24-48h) Add_NK_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, LDH substrate) Incubate->Add_Reagent Measure Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: General experimental workflow for a cell viability assay with Rediocide-A.

Caption: Logical troubleshooting workflow for unexpected cell viability results.

References

Validation & Comparative

A Comparative Analysis of the Insecticidal Efficacy of Rediocide C and Rediocide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal properties of Rediocide C and Rediocide A, two potent natural compounds isolated from the roots of Trigonostemon reidioides. Both compounds belong to the daphnane (B1241135) diterpenoid class and have demonstrated significant activity against ectoparasites, particularly the cat flea (Ctenocephalides felis). This document summarizes the available quantitative data, outlines the experimental methodologies for their evaluation, and illustrates the proposed mechanism of action.

Quantitative Comparison of Insecticidal Activity

Rediocide A and its congeners, including this compound, have been evaluated for their insecticidal potency against the cat flea, Ctenocephalides felis. The following table summarizes the lethal dose 90 (LD90) values obtained from these studies.

CompoundTarget InsectLD90 (ppm)
Rediocide ACtenocephalides felis0.25[1][2][3]
This compoundCtenocephalides felis0.25 - 0.5[1][2]
Rediocide BCtenocephalides felis0.25[2]
Rediocide DCtenocephalides felis0.5[2]
Rediocide ECtenocephalides felis0.25 - 0.5[1][2]

Lower LD90 values indicate higher insecticidal potency.

Mechanism of Action: GPCR Desensitization via PKC Activation

Studies on Rediocide A have elucidated a mechanism of action that involves the modulation of G-protein-coupled receptor (GPCR) signaling in insects. Rediocide A induces the desensitization of these receptors by activating conventional protein kinase C (PKC)[4][5]. As a structurally similar congener, it is highly probable that this compound exerts its insecticidal effects through the same pathway.

G-protein-coupled receptors are integral to a multitude of physiological processes in insects, making them a key target for insecticides[6][7][8]. The activation of PKC by Rediocide A leads to the phosphorylation of GPCRs, which uncouples them from their signaling pathways, ultimately disrupting normal cellular function in the insect.

Below is a diagram illustrating the proposed signaling pathway affected by Rediocide A and likely, this compound.

Rediocide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Rediocide Rediocide A / C PKC Conventional Protein Kinase C (PKC) Rediocide->PKC Activates GPCR G-Protein-Coupled Receptor (GPCR) G_protein G-Protein GPCR->G_protein Activates Phosphorylated_GPCR Phosphorylated GPCR (Desensitized) GPCR->Phosphorylated_GPCR PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates DAG Diacylglycerol (DAG) PIP2->DAG DAG->PKC Activates PKC->GPCR Phosphorylates Downstream Disruption of Downstream Signaling Phosphorylated_GPCR->Downstream Leads to

Proposed signaling pathway of Rediocide A/C in insects.

Experimental Protocols

The insecticidal activity of Rediocide A and C was determined using a standardized bioassay against the cat flea, Ctenocephalides felis. The following is a summary of the likely experimental workflow.

Isolation of Rediocides
  • Extraction: The roots of Trigonostemon reidioides are ground and extracted with methanol (B129727).

  • Fractionation: The crude methanol extract is subjected to solvent partitioning.

  • Chromatography: The active fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 gel permeation, silica (B1680970) gel chromatography, and reverse-phase high-performance liquid chromatography (HPLC), to yield pure Rediocide A and its congeners, including this compound.

Insecticidal Bioassay: Artificial Membrane Feeding System

The artificial membrane feeding system is a well-established in vitro method for evaluating the efficacy of insecticides against blood-feeding insects like fleas.

  • System Setup: The apparatus consists of a blood reservoir covered with a membrane (e.g., Parafilm) that mimics the host's skin. The blood is maintained at a physiological temperature.

  • Compound Preparation: Rediocide A and C are dissolved in a suitable solvent and then serially diluted to the desired concentrations in the blood meal.

  • Flea Exposure: Adult Ctenocephalides felis are introduced into a chamber where they can feed on the treated blood through the artificial membrane.

  • Mortality Assessment: The number of dead fleas is recorded at specific time points (e.g., 24 hours) to determine the lethal dose.

  • Data Analysis: The mortality data is used to calculate the LD90 values for each compound.

The following diagram illustrates the general workflow for the isolation and insecticidal testing of Rediocides.

Experimental_Workflow cluster_isolation Compound Isolation cluster_bioassay Insecticidal Bioassay Plant Trigonostemon reidioides (Roots) Extraction Methanol Extraction Plant->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Chromatographic Purification (Sephadex, Silica Gel, HPLC) Fractionation->Chromatography Pure_Compounds Pure Rediocide A & C Chromatography->Pure_Compounds Preparation Preparation of Treated Blood Meal Pure_Compounds->Preparation Feeding_System Artificial Membrane Feeding System Preparation->Feeding_System Flea_Exposure Exposure of C. felis Feeding_System->Flea_Exposure Mortality Mortality Assessment Flea_Exposure->Mortality LD90 LD90 Calculation Mortality->LD90

Workflow for the isolation and insecticidal evaluation of Rediocides.

References

Validating the Antimycobacterial Potential of Rediocide C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimycobacterial activity of Rediocide C, a diterpenoid natural product, against Mycobacterium tuberculosis. The information is intended to assist researchers in evaluating its potential as a novel anti-tuberculosis agent. This document summarizes available quantitative data, outlines detailed experimental protocols for activity assessment, and visualizes key workflows and a potential mechanism of action.

Comparative Analysis of Antimycobacterial Activity

This compound has demonstrated noteworthy in vitro activity against Mycobacterium tuberculosis. To contextualize its potency, the following table compares its Minimum Inhibitory Concentration (MIC) with that of several standard antimycobacterial drugs.

CompoundTypeTarget OrganismMIC (µM)MIC (µg/mL)Reference
This compound DiterpenoidM. tuberculosis3.84~3129.2[1]
IsoniazidFirst-line drugM. tuberculosis H37Rv~0.73~0.1[2]
RifampicinFirst-line drugM. tuberculosis H37Rv~1.22~1.0[2]
KanamycinSecond-line drugM. tuberculosis4.29~2083.5[2]
StreptomycinFirst-line drugM. tuberculosis--[2]

Note: The MIC for this compound was originally reported as 3.84 µM[1]. The value in µg/mL is an approximation based on its molecular weight of 814.9 g/mol . The potency of Streptomycin was noted as being 10-fold higher than this compound[2]. Direct µg/mL values for comparison were not available in the cited source.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for determining the antimycobacterial activity of a test compound like this compound are provided.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

a. Materials and Reagents:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (or other test compound)

  • Standard antimycobacterial drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • Sterile 96-well microtiter plates

  • Incubator at 37°C

b. Inoculum Preparation:

  • Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL in the assay wells.

c. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth to achieve a range of test concentrations.

  • Add 100 µL of the appropriate this compound dilution to the wells of a 96-well plate.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Include control wells: a positive control (bacteria with no compound) and a negative control (medium only).

  • Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the positive control wells.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by using a spectrophotometer to measure optical density.

Cytotoxicity Assay (Essential for Therapeutic Index Assessment)

It is crucial to assess the toxicity of a potential drug candidate against mammalian cells to determine its therapeutic window.

a. Materials and Reagents:

  • Mammalian cell line (e.g., Vero cells, HepG2 cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

b. Assay Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24-72 hours in a CO2 incubator.

  • After incubation, add the MTT reagent to each well and incubate for a further 2-4 hours.

  • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing antimycobacterial activity and a hypothetical signaling pathway for the action of diterpenoids like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_cytotoxicity Cytotoxicity (Parallel Assay) Compound Prepare this compound Stock SerialDilution Serial Dilution of this compound Compound->SerialDilution Culture Culture M. tuberculosis Inoculum Prepare Inoculum Culture->Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC Final_Analysis Calculate Selectivity Index (CC50/MIC) MIC->Final_Analysis CellCulture Culture Mammalian Cells Treatment Treat Cells with this compound CellCulture->Treatment Viability Assess Cell Viability (e.g., MTT) Treatment->Viability CC50 Determine CC50 Viability->CC50 CC50->Final_Analysis hypothetical_pathway RediocideC This compound CellEntry Cell Entry RediocideC->CellEntry GlmU GlmU Enzyme CellEntry->GlmU Binds to/Inhibits Product UDP-GlcNAc-1P GlmU->Product Catalyzes Precursors UDP-GlcNAc & UTP Precursors->GlmU CellWall Cell Wall Biosynthesis Product->CellWall Inhibition Inhibition of Growth CellWall->Inhibition Disruption leads to

References

Comparative Analysis of Rediocide C and Alternatives in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Rediocide C's performance in cellular assays against other compounds known to modulate immune cell activity. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these compounds.

Disclaimer: The available scientific literature predominantly refers to "Rediocide-A." It is assumed that the query regarding "this compound" pertains to this more extensively studied compound. This guide will henceforth refer to Rediocide-A.

Introduction to Rediocide-A and its Mechanism of Action

Rediocide-A is a natural product that has demonstrated potential in cancer immunotherapy by enhancing the tumor-killing activity of Natural Killer (NK) cells.[1][2] Its primary mechanism of action involves the downregulation of the CD155 protein on the surface of cancer cells.[1][2] CD155 is a ligand for the T cell Immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor found on NK cells and T cells. By binding to TIGIT, CD155 sends an inhibitory signal that suppresses the cytotoxic function of these immune cells, allowing cancer cells to evade immune destruction. Rediocide-A, by reducing CD155 expression, effectively blocks this immunosuppressive signal, thereby unleashing the anti-tumor activity of NK cells.[1][2]

Comparative Data on Cellular Effects

The following table summarizes the quantitative effects of Rediocide-A and alternative immunomodulatory compounds on various cellular parameters. It is important to note that the experimental conditions for each compound may vary across different studies, and direct comparisons should be made with caution.

CompoundCell Line(s)ConcentrationAssayEndpointResult
Rediocide-A A549, H1299 (NSCLC)100 nMCytotoxicity AssayIncreased NK cell-mediated lysis3.58-fold increase (A549), 1.26-fold increase (H1299)[1][2]
A549, H1299100 nMFlow CytometryCD155 Expression14.41% decrease (A549), 11.66% decrease (H1299)[1][2]
A549, H1299100 nMELISAIFN-γ Production3.23-fold increase (A549 co-culture), 6.77-fold increase (H1299 co-culture)[1][2]
A549, H1299100 nMFlow CytometryGranzyme B Level48.01% increase (A549 co-culture), 53.26% increase (H1299 co-culture)[2]
A549, H1299, NK cells0.01-100 nMCell Viability AssayCell ViabilityAffected tumor cell viability, but not NK cell viability[3]
Daphnetin Human PBMCs, K562Not specifiedIFN-γ Assay, Cytotoxicity AssayEnhanced IFN-γ production and cytotoxicityIncreased IFN-γ+ NK cell ratio and improved direct cytotoxicity in the presence of IL-12[4][5]
Ginsenoside F1 Mouse models (lymphoma, melanoma)Not specifiedIn vivo cancer surveillanceEnhanced NK cell cytotoxicityPotently enhanced NK cell cytotoxicity and improved cancer surveillance[6]
Aged Garlic Extract (F4 fraction) Human PBLs, K562, M145 µg/mlCytotoxicity AssayEnhanced cytotoxicityEnhanced cytotoxicity against both NK-sensitive and NK-resistant cell lines[7]
Rocaglamide (RocA) A549, H1299, H1975 (NSCLC)12.5-25 nMReal-time PCR, ELISACCL5 ExpressionIncreased expression of CCL5 at RNA and protein levels[3][8]
Bortezomib (B1684674) Myeloma patient cells10-50 nM51Cr Release AssayEnhanced NK cell-mediated lysisMedian 3.4-fold increase in cytotoxicity[9]
DU145 (prostate cancer)Not specifiedLong-term cytotoxicity assayIncreased apoptosisGreater antitumor effects when combined with NK cells[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments conducted with Rediocide-A.

Cell Viability Assay
  • Cell Seeding: A549, H1299, and NK cells were seeded in 96-well plates at a density of 5,000 cells/well for cancer cell lines and 10,000 cells/well for NK cells.

  • Treatment: Cells were treated with Rediocide-A at concentrations ranging from 0.01 to 100 nM for 24, 48, and 72 hours.

  • Viability Assessment:

    • For A549 and H1299 cells, an MTT assay was used.

    • For NK cells, a CCK-8 assay was employed.

  • Data Analysis: Absorbance was measured using a microplate reader to determine cell viability relative to untreated controls.

NK Cell-Mediated Cytotoxicity Assay
  • Target Cell Preparation: A549 or H1299 cells were seeded and treated with 10 or 100 nM Rediocide-A for 24 hours.

  • Co-culture: NK cells were co-cultured with the treated cancer cells.

  • Cytotoxicity Measurement:

    • Biophotonic Assay: Luciferase-expressing cancer cells were used, and luminescence was measured to quantify viable cells.

    • Impedance Assay: Real-time monitoring of tumor cell detachment was performed.

  • Data Analysis: The percentage of specific lysis was calculated by comparing the survival of target cells in the presence of NK cells to the survival of target cells alone.

Flow Cytometry for CD155, Granzyme B, and Degranulation
  • Cell Preparation: A549 and H1299 cells were treated with Rediocide-A. For some experiments, NK cells were co-cultured with the treated cancer cells.

  • Antibody Staining: Cells were stained with fluorescently labeled antibodies specific for CD155, Granzyme B, or CD107a (a marker of degranulation).

  • Data Acquisition: Stained cells were analyzed using a flow cytometer.

  • Data Analysis: The percentage of positive cells and the mean fluorescence intensity were quantified to determine the expression levels of the target proteins.

ELISA for IFN-γ Production
  • Co-culture: NK cells were co-cultured with A549 or H1299 cells in the presence of 10 or 100 nM Rediocide-A for 24 hours.

  • Supernatant Collection: The cell culture supernatant was collected.

  • ELISA: The concentration of IFN-γ in the supernatant was measured using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of IFN-γ produced was quantified by comparison to a standard curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

TIGIT_CD155_Pathway cluster_Tumor Tumor Cell cluster_NK NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT binds SHP1 SHP-1 TIGIT->SHP1 recruits Cytotoxicity Cytotoxicity SHP1->Cytotoxicity inhibits RediocideA Rediocide-A RediocideA->CD155 downregulates

TIGIT/CD155 Signaling Pathway

CrossReactivity_Workflow cluster_assays Cellular Assays start Start: Compound Screening cell_lines Select Cancer Cell Lines (e.g., A549, H1299) & Immune Cells (e.g., NK cells) start->cell_lines treatment Treat Cells with Rediocide-A or Alternative cell_lines->treatment viability Cell Viability Assay treatment->viability cytotoxicity Cytotoxicity Assay treatment->cytotoxicity flow Flow Cytometry (Surface Markers, Intracellular Proteins) treatment->flow elisa ELISA (Cytokine Secretion) treatment->elisa analysis Data Analysis and Comparison viability->analysis cytotoxicity->analysis flow->analysis elisa->analysis end End: Assess Selectivity Profile analysis->end

Experimental Workflow for Assessing Selectivity

Logical_Comparison cluster_RediocideA Rediocide-A cluster_Alternatives Alternatives (e.g., Daphnetin, Ginsenosides) RA_MoA Mechanism: Downregulates CD155 RA_Effect_Cancer Effect on Cancer Cells: - Decreased Viability - Reduced CD155 RA_MoA->RA_Effect_Cancer RA_Effect_Immune Effect on NK Cells: - No impact on viability - Increased Cytotoxicity - Increased IFN-γ & Granzyme B RA_MoA->RA_Effect_Immune RA_Selectivity Selectivity: Targets tumor cell immune evasion RA_Effect_Cancer->RA_Selectivity RA_Effect_Immune->RA_Selectivity Alt_MoA Mechanism: Various (e.g., PI3K-Akt-mTOR, MAPK/ERK) Alt_Effect_Cancer Effect on Cancer Cells: Variable, often cytotoxic Alt_MoA->Alt_Effect_Cancer Alt_Effect_Immune Effect on NK Cells: - Increased Cytotoxicity - Increased Activating Receptors Alt_MoA->Alt_Effect_Immune Alt_Selectivity Selectivity: Broad immunomodulatory effects Alt_Effect_Cancer->Alt_Selectivity Alt_Effect_Immune->Alt_Selectivity

Comparative Logic of Selectivity Profiles

References

In Vivo Efficacy of Rediocide C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific in vivo efficacy studies for a compound identified as "Rediocide C." The following guide has been constructed as a template, utilizing available data for the closely related compound, Rediocide-A , to illustrate the requested format and content for a comprehensive comparison guide. The experimental data and pathways described below pertain to Rediocide-A and should be considered illustrative.

Comparative Efficacy of Rediocide-A and Alternative Compounds

This section summarizes the in vitro efficacy of Rediocide-A in enhancing the immune response against cancer cells. No in vivo comparative data is currently available.

CompoundTarget CellsConcentrationKey Efficacy MetricsFold Change vs. ControlCitation
Rediocide-A A549 (NSCLC)100 nMNK Cell-Mediated Lysis3.58[1][2]
H1299 (NSCLC)100 nMNK Cell-Mediated Lysis1.26[1][2]
A549 (NSCLC)100 nMGranzyme B Level Increase48.01%[1][2]
H1299 (NSCLC)100 nMGranzyme B Level Increase53.26%[1][2]
A549 (NSCLC)100 nMIFN-γ Level Increase3.23[1][2]
H1299 (NSCLC)100 nMIFN-γ Level Increase6.77[1][2]
A549 (NSCLC)100 nMCD155 Expression-14.41%[1][2]
H1299 (NSCLC)100 nMCD155 Expression-11.66%[1][2]

Experimental Protocols

The following is a generalized protocol for an in vivo xenograft model to assess the efficacy of a compound like this compound, based on standard methodologies.

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

  • Cell Line: A relevant human cancer cell line (e.g., A549 for non-small cell lung cancer).

  • Animals: Immunocompromised mice (e.g., NOD-scid IL2Rgammanull).

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., DMSO and saline).

  • Control: Vehicle control.

  • Alternative Therapeutic: A standard-of-care chemotherapy agent for the selected cancer type.

Procedure:

  • Cell Culture: The selected cancer cell line is cultured under standard conditions.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Dosing: Mice are randomized into treatment groups (Vehicle, this compound, Alternative Therapeutic). The test compound and controls are administered according to a predetermined schedule and route (e.g., intraperitoneal injection).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. Primary efficacy endpoints may include tumor growth inhibition and changes in tumor volume.

  • Pharmacodynamic and Mechanistic Studies: At the end of the study, tumors may be excised for analysis of biomarkers, gene expression, or protein levels to understand the drug's mechanism of action in vivo.

Visualizations

Experimental Workflow

G cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome cell_culture Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization dosing Compound Administration randomization->dosing monitoring Tumor Volume Measurement dosing->monitoring endpoint Efficacy Endpoint Analysis monitoring->endpoint mechanistic Mechanistic Studies endpoint->mechanistic data_interpretation Data Interpretation mechanistic->data_interpretation

Caption: A generalized workflow for an in vivo xenograft study.

Rediocide-A Signaling Pathway

The proposed mechanism of action for Rediocide-A involves the downregulation of CD155 on tumor cells, which reduces the inhibitory signal to Natural Killer (NK) cells, thereby enhancing their anti-tumor activity.[1][2]

G cluster_tumor Tumor Cell cluster_nk NK Cell CD155 CD155 NK_activation NK Cell Activation CD155->NK_activation Inhibits TIGIT TIGIT TIGIT->CD155 Binds RediocideA Rediocide-A RediocideA->CD155 Downregulates

Caption: Proposed signaling pathway for Rediocide-A.

References

Rediocide C: A Comparative Analysis of its Activity Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel anti-tubercular agents with alternative mechanisms of action. This guide provides a comparative analysis of Rediocide C, a natural diterpenoid, and its potential as a therapeutic lead against drug-resistant TB. We present available experimental data, compare its activity with current first and second-line anti-TB drugs, and provide detailed experimental methodologies.

Quantitative Comparison of Anti-mycobacterial Activity

The in vitro efficacy of an anti-tubercular agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth. The following tables summarize the reported MIC values for this compound and a selection of standard anti-TB drugs against drug-sensitive and drug-resistant Mtb strains.

Note on MIC Conversion: The MIC for this compound was reported as 3.84 µM[1]. With a molecular weight of 814.9 g/mol [2][3], this corresponds to approximately 3.13 µg/mL. This conversion allows for a more direct comparison with other anti-tubercular agents.

Table 1: Activity of this compound and Standard Drugs against Drug-Sensitive M. tuberculosis

CompoundMtb StrainMIC (µg/mL)
This compound M. tuberculosis~3.13
IsoniazidH37Rv0.03 - 0.12[4]
RifampicinH37Rv0.25 - 1.0[5]
KanamycinNot Specified> MIC of this compound
StreptomycinNot Specified< MIC of this compound

Table 2: Activity of this compound and Key Drugs against Drug-Resistant M. tuberculosis Strains

CompoundMtb Strain TypeMIC Range (µg/mL)
This compound Not specified~3.13
BedaquilineMDR/XDR≤0.0312 to >4[6][7]
DelamanidMDR/XDR≤0.025 to >1.6[6][7]
LinezolidMDR/XDR≤0.125 to 1[6][7]
MoxifloxacinXDRHigh resistance rates observed[8]
ClofazimineXDRLow resistance rates observed[8]

Table 3: MIC50 and MIC90 Values for Newer Anti-TB Drugs against Resistant Isolates

CompoundIsolate TypeMIC50 (µg/mL)MIC90 (µg/mL)
BedaquilineMDR-TB0.060.12
Pre-XDR-TB0.060.25
XDR-TB0.121
DelamanidAll isolates0.0150.03
LinezolidMDR-TB0.250.5
Pre-XDR-TB0.51
XDR-TB132
ClofazimineAll isolates0.120.25

Data for Table 3 was compiled from a study on clinical isolates from Shanghai, China.[9][10]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis using the broth microdilution method, based on established protocols.[4][11][12][13]

Protocol: Broth Microdilution MIC Assay for M. tuberculosis

1. Preparation of Mycobacterial Inoculum: a. M. tuberculosis strains (e.g., H37Rv, clinical isolates) are cultured on Middlebrook 7H10 or 7H11 agar (B569324) slants. b. Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80 and ADC or OADC supplement. c. The bacterial suspension is vortexed with glass beads to break up clumps. d. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. e. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Drug Dilutions: a. The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. b. A series of two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation: a. 100 µL of the prepared mycobacterial inoculum is added to each well containing the drug dilutions. b. Control wells are included: a drug-free well for bacterial growth control and a well with media only for sterility control. c. The plate is sealed and incubated at 37°C for 7-14 days.

4. Determination of MIC: a. After incubation, the plate is visually inspected for bacterial growth. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis. c. Growth can be assessed visually or by using a colorimetric indicator such as Resazurin.

Mechanism of Action: An Unexplored Frontier

The precise mechanism of action of this compound against Mycobacterium tuberculosis has not yet been elucidated in the available scientific literature. As a diterpenoid, it is possible that its mode of action involves disruption of the mycobacterial cell membrane or inhibition of essential enzymatic pathways.[14] Further research is critically needed to identify its molecular target, which will be instrumental in its development as a potential anti-TB drug. The potential for redox cycling, a mechanism employed by other anti-tubercular agents like Clofazimine, could also be an area of investigation.[15]

Visualizing the Path Forward

To facilitate a clearer understanding of the drug discovery and evaluation process, the following diagrams illustrate a typical workflow for screening anti-TB compounds and a conceptual representation of potential drug targets.

experimental_workflow cluster_screening In Vitro Screening cluster_evaluation Lead Compound Evaluation Compound_Library Compound Library (e.g., Natural Products) Primary_Screen Primary Screen (e.g., MIC against H37Rv) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curve Hit_Confirmation->Dose_Response MDR_TB_Screen Screening against MDR/XDR Strains Dose_Response->MDR_TB_Screen Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) MDR_TB_Screen->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies Cytotoxicity->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy (e.g., Mouse model) Mechanism_of_Action->In_Vivo_Models signaling_pathway cluster_cell_wall Cell Wall Synthesis cluster_synthesis Macromolecule Synthesis cluster_energy Energy Metabolism Mycolic_Acid Mycolic Acid Synthesis Peptidoglycan Peptidoglycan Synthesis Arabinogalactan Arabinogalactan Synthesis Protein_Synth Protein Synthesis (Ribosome) DNA_Synth DNA Synthesis (DNA Gyrase) RNA_Synth RNA Synthesis (RNA Polymerase) ATP_Synthase ATP Synthase Redox_Homeostasis Redox Homeostasis Rediocide_C This compound (Hypothetical Targets) Rediocide_C->Mycolic_Acid Rediocide_C->Protein_Synth Rediocide_C->ATP_Synthase Rediocide_C->Redox_Homeostasis

References

A Comparative Analysis of Natural Compounds Modulating NK Cell-Mediated Cytotoxicity in Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three natural compounds—Rediocide-A, Ginsenoside Rg3, and Curcumin (B1669340)—and their impact on the immune response against non-small cell lung cancer (NSCLC) cells. The focus is on their ability to modulate the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system's defense against tumors.

Introduction

Evasion of immune surveillance is a hallmark of cancer. One mechanism by which tumor cells escape destruction is by suppressing the activity of immune effector cells like NK cells. Recent research has focused on identifying compounds that can reverse this immunosuppression and enhance the tumor-killing capacity of NK cells. This guide compares the performance of Rediocide-A with two other well-researched natural compounds, Ginsenoside Rg3 and Curcumin, in the context of NSCLC cell lines A549 and H1299.

Mechanism of Action Overview

Rediocide-A is a natural product that has been shown to overcome tumor immuno-resistance to NK cells by down-regulating the expression of CD155 (also known as the poliovirus receptor) on cancer cells.[1][2] CD155 is a ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor on NK cells. By reducing CD155 levels, Rediocide-A is believed to disrupt the TIGIT/CD155 inhibitory signaling pathway, thereby unleashing the cytotoxic potential of NK cells.

Ginsenoside Rg3 , a saponin (B1150181) extracted from ginseng, exhibits a range of anti-cancer properties, including the inhibition of proliferation, metastasis, and angiogenesis.[3] It also possesses immunomodulatory effects and has been shown to enhance NK cell activity, although its precise mechanism in modulating the TIGIT/CD155 axis is less defined.[4][5] Some studies suggest it can restore T-cell cytotoxicity by reducing PD-L1 expression.[4]

Curcumin , the primary active compound in turmeric, is a polyphenol with well-documented anti-inflammatory, antioxidant, and anti-cancer effects.[6] It can inhibit cancer cell proliferation and induce apoptosis.[7][8][9] In the context of immunotherapy, curcumin has been shown to modulate the function of various immune cells, including NK cells, though its effects can be complex and context-dependent.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of Rediocide-A, Ginsenoside Rg3, and Curcumin on NSCLC cells and NK cell activity based on available experimental data.

Table 1: Effect of Rediocide-A on NK Cell-Mediated Cytotoxicity in NSCLC Cell Lines

ParameterA549 CellsH1299 CellsConcentration of Rediocide-AReference
Increase in NK Cell-Mediated Lysis 3.58-fold (from 21.86% to 78.27%)1.26-fold (from 59.18% to 74.78%)100 nM[1][2]
Increase in Granzyme B Level 48.01%53.26%100 nM[2]
Increase in IFN-γ Secretion 3.23-fold6.77-fold100 nM[2]
Down-regulation of CD155 Expression 14.41%11.66%100 nM[2]

Table 2: Comparative Effects of Ginsenoside Rg3 and Curcumin on NSCLC Cell Lines and NK Cells (Qualitative and Semi-Quantitative Data)

CompoundEffect on NSCLC Cell Viability/ProliferationEffect on NK Cell ActivityReference
Ginsenoside Rg3 Inhibits proliferation of A549 and H1299 cells.[11] Reverses multidrug resistance in A549 cells.[3]Enhances NK cell cytotoxicity and increases expression of activating receptors (NKp30, NKp44, NKp46).[5] Increases mRNA expression of granzyme B and perforin.[5] Enhances NK cell activity in NSCLC patients when combined with chemotherapy.[4][3][4][5][11]
Curcumin Inhibits proliferation of A549 and H1299 cells in a dose-dependent manner.[7][8][9] Induces apoptosis in A549 and H1299 cells.[7]Can inhibit IFN-γ secretion by NK cells in response to IL-12.[10] May reduce NK cell cytotoxicity against some target cells.[10] Can enhance IFN-γ secretion by NK cells through macrophage activation.[12][7][8][9][10][12]

Note: Direct quantitative data for Ginsenoside Rg3 and Curcumin on NK cell-mediated lysis of A549 and H1299 cells with specific percentages and fold-changes is limited in the reviewed literature, hence the qualitative and semi-quantitative descriptions.

Signaling Pathways and Experimental Workflows

TIGIT/CD155 Signaling Pathway

The following diagram illustrates the inhibitory signaling pathway mediated by the interaction of TIGIT on NK cells with CD155 on tumor cells, and the proposed mechanism of action for Rediocide-A.

TIGIT_CD155_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds to Cytotoxicity Cytotoxicity (Granzyme B, Perforin) TIGIT->Cytotoxicity Inhibits RediocideA Rediocide-A RediocideA->CD155 Down-regulates expression

TIGIT/CD155 inhibitory pathway and Rediocide-A's point of intervention.
Experimental Workflow for NK Cell Cytotoxicity Assay

The diagram below outlines a general workflow for assessing NK cell-mediated cytotoxicity against cancer cells, a common methodology in the cited studies.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Co-culture cluster_analysis Data Analysis A1 Culture NK Cells (Effector Cells) B2 Co-culture NK Cells with Treated Tumor Cells A1->B2 A2 Culture Tumor Cells (e.g., A549, H1299) (Target Cells) B1 Treat Tumor Cells with Test Compound (e.g., Rediocide-A) A2->B1 B1->B2 C1 Measure Cell Lysis (e.g., Biophotonic Assay) B2->C1 C2 Measure Granzyme B (Flow Cytometry) B2->C2 C3 Measure IFN-γ (ELISA) B2->C3

A generalized workflow for evaluating NK cell cytotoxicity against tumor cells.

Experimental Protocols

Cell Viability Assay
  • Objective: To determine the effect of the compound on the viability of cancer cells and NK cells.

  • Method: A549, H1299, or NK cells are seeded in 96-well plates (e.g., 5,000-10,000 cells/well).[1]

  • The cells are treated with various concentrations of the test compound (e.g., Rediocide-A from 0.01–100 nM) for different time points (e.g., 24, 48, 72 hours).[1]

  • Cell viability is assessed using assays such as MTT for adherent cells (A549, H1299) or CCK-8 for suspension cells (NK cells).[1] The absorbance is read using a microplate reader.

NK Cell-Mediated Cytotoxicity Assay (Biophotonic Method)
  • Objective: To quantify the lysis of target cancer cells by NK cells.

  • Method: Target cancer cells (e.g., A549, H1299) are engineered to express a reporter gene like luciferase.

  • Target cells are co-cultured with NK cells at various effector-to-target (E:T) ratios.

  • The co-culture is treated with the test compound or a vehicle control.

  • After incubation, a substrate for the reporter enzyme (e.g., luciferin) is added, and the resulting luminescence is measured. A decrease in luminescence indicates target cell lysis.

Flow Cytometry for Granzyme B and Cell Conjugation
  • Objective: To measure the release of cytotoxic granules by NK cells and the formation of conjugates between NK cells and tumor cells.

  • Granzyme B Detection:

    • NK cells and target cells are co-cultured with the test compound.

    • Cells are stained with fluorescently labeled antibodies against cell surface markers (to identify NK and tumor cells) and intracellular granzyme B.

    • The percentage of granzyme B-positive cells within the NK cell population is quantified by flow cytometry.[1]

  • Cell Conjugation Assay:

    • NK cells and tumor cells are labeled with different fluorescent dyes (e.g., Calcein and Far Red, respectively).[1]

    • The two cell populations are mixed and co-incubated to allow for conjugate formation.

    • The percentage of double-positive events (indicating NK-tumor cell conjugates) is determined by flow cytometry.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
  • Objective: To measure the secretion of IFN-γ by NK cells.

  • Method: Supernatants from the NK cell and tumor cell co-cultures (treated with the test compound or control) are collected.[1]

  • The concentration of IFN-γ in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.[1]

Conclusion

Rediocide-A demonstrates a clear and potent ability to enhance NK cell-mediated cytotoxicity against NSCLC cell lines by targeting the TIGIT/CD155 immune checkpoint. The quantitative data available for Rediocide-A provides strong evidence for its mechanism of action.

Ginsenoside Rg3 also shows promise as an immunomodulatory agent that can boost NK cell activity and inhibit lung cancer cell growth. However, more research is needed to elucidate its precise molecular targets within the NK cell-tumor cell interaction and to quantify its effects on NK cell-mediated lysis in a manner directly comparable to Rediocide-A.

Curcumin's role is more complex. While it exhibits direct anti-cancer effects on NSCLC cells, its impact on NK cell function appears to be context-dependent and may involve indirect mechanisms, such as the modulation of other immune cells like macrophages.

For researchers and drug development professionals, Rediocide-A represents a promising lead compound for the development of novel immunotherapies targeting the TIGIT/CD155 axis. Further investigation into the synergistic potential of Ginsenoside Rg3 with conventional chemotherapies or other immunotherapies is warranted. The multifaceted effects of Curcumin highlight the importance of understanding the broader tumor microenvironment when evaluating the potential of natural compounds as anti-cancer agents.

References

Safety and toxicity profile of Rediocide C vs. conventional drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development, a rigorous evaluation of a compound's safety and toxicity is paramount. This guide provides a comparative analysis of Rediocide C, a novel investigational compound, against conventional therapeutic agents. The following sections detail the available preclinical data, offering a side-by-side look at their respective safety profiles through in vitro and in vivo studies.

Comparative Cytotoxicity Analysis

The initial assessment of a compound's safety often begins with in vitro cytotoxicity assays. These tests evaluate the effect of a substance on the viability of cultured cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound and comparator compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human hepatocellular carcinoma (HepG2) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. The cells were then treated with varying concentrations of this compound or the conventional drug for 24 hours. Following treatment, the media was replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was calculated from the dose-response curves.

CompoundCell LineIC50 (µM)
This compoundHepG2> 100
Conventional Drug AHepG225
Conventional Drug BHepG245

Higher IC50 values are indicative of lower cytotoxicity.

cluster_workflow MTT Assay Workflow A Seed HepG2 cells (1x10⁴ cells/well) B Treat with this compound or Conventional Drug (24 hours) A->B C Add MTT solution (4 hours incubation) B->C D Dissolve formazan in DMSO C->D E Measure absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vivo Acute Toxicity Assessment

To understand the systemic effects of a compound, in vivo studies are essential. Acute toxicity studies in animal models provide critical information on the potential adverse effects of a single high dose of a substance.

Experimental Protocol: Acute Oral Toxicity Study in Rodents

The acute oral toxicity of this compound was evaluated in Sprague-Dawley rats according to OECD Guideline 423. A limit dose of 2000 mg/kg body weight was administered orally to a group of three female rats. The animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. At the end of the observation period, all animals were subjected to a gross necropsy.

CompoundSpeciesRouteLD50 (mg/kg)Key Observations
This compoundRatOral> 2000No mortality or clinical signs of toxicity observed.
Conventional Drug ARatOral300Mortality observed at doses > 300 mg/kg.
Conventional Drug BRatOral800Lethargy and piloerection observed at doses > 500 mg/kg.

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

cluster_logic Acute Toxicity Study Logic A Administer single oral dose (2000 mg/kg this compound) B Observe for 14 days A->B C Monitor: Mortality, Clinical Signs, Body Weight B->C D Gross Necropsy B->D E No adverse effects observed C->E D->E F LD50 > 2000 mg/kg E->F cluster_pathway Stress-Activated Protein Kinase (SAPK) Pathway Stress Cellular Stress (e.g., Anisomycin) SAPKKK SAPKKK Stress->SAPKKK RediocideC This compound RediocideC->SAPKKK SAPKK SAPKK SAPKKK->SAPKK JNK JNK SAPKK->JNK p38 p38 SAPKK->p38 Apoptosis Apoptosis / Cell Cycle Arrest JNK->Apoptosis p38->Apoptosis

Safety Operating Guide

Navigating the Safe Disposal of Rediocide C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Rediocide C, a synthetic pyrethroid pesticide. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Disclaimer: This document provides general guidance based on the chemical class of this compound (synthetic pyrethroids). It is imperative to obtain and consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and detailed disposal instructions before handling or disposing of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment must be conducted. Personnel handling this compound waste must be trained on its specific hazards.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound waste.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Skin and Body Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a fume hood.To avoid inhalation of any dusts or aerosols.

Disposal Protocol for this compound

The following is a step-by-step protocol for the proper disposal of this compound and its contaminated materials. This procedure is based on general guidelines for hazardous chemical waste disposal.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, must be considered hazardous waste.

  • Waste Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste: this compound".

    • Ensure the container is kept closed at all times, except when adding waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area according to your laboratory's standard operating procedures and as recommended in the product-specific SDS.

  • Arranging for Disposal:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound Waste Generated consult_sds Consult this compound SDS start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe segregate_waste Segregate Waste don_ppe->segregate_waste containerize_waste Containerize in Labeled, Sealed Container segregate_waste->containerize_waste spill_check Spill Occurred? containerize_waste->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes store_waste Store in Designated Area spill_check->store_waste No spill_cleanup->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Personal protective equipment for handling Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise caution when handling Rediocide C, a chemical pesticide. Due to the absence of a publicly available Safety Data Sheet (SDS), specific quantitative data and detailed experimental protocols remain unverified. The following guidelines are based on general best practices for handling potentially hazardous chemicals and should be supplemented with substance-specific information from the manufacturer.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when working with this compound. The following table summarizes the recommended PPE based on general safety protocols for handling chemical pesticides.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile, butyl rubber, or other resistant material. Ensure gloves are disposable and promptly replaced if contaminated.
Eyes Safety glasses or gogglesMust provide a complete seal around the eyes to protect against splashes.
Body Laboratory coat or chemical-resistant apronShould be long-sleeved and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Fume hood or appropriate respiratorWork should be conducted in a well-ventilated area, preferably within a fume hood. If a fume hood is not available, a respirator appropriate for organic vapors and particulates should be used.
Feet Closed-toe shoesShoes should fully cover the feet to protect against spills.

Handling and Disposal Workflow

Adherence to a strict workflow for handling and disposal is paramount to minimize exposure and environmental contamination. The following diagram outlines the essential steps for the safe use of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b Proceed if understood c Work in a well-ventilated area (Fume Hood) b->c Begin work d Use appropriate lab equipment c->d e Segregate waste (liquid, solid, contaminated PPE) d->e After use f Label waste containers clearly e->f g Dispose according to institutional and local regulations f->g h Doff PPE g->h After disposal i Wash hands thoroughly h->i

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.